5-bromo-N-ethylfuran-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-ethylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-9-7(10)5-3-4-6(8)11-5/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVDRPFZAGIJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391169 | |
| Record name | 5-bromo-N-ethylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544702-49-0 | |
| Record name | 5-bromo-N-ethylfuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-N-ethylfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a proposed synthesis and a comprehensive characterization profile for the novel compound 5-bromo-N-ethylfuran-2-carboxamide. Due to the absence of direct literature for this specific molecule, this document provides a detailed, evidence-based approach for its preparation and structural elucidation. The methodologies are derived from established chemical principles and data from analogous furan-based compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of novel furan carboxamides for potential applications in medicinal chemistry and drug development.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through the formation of an amide bond between 5-bromofuroic acid and ethylamine. Two common and effective methods for this transformation are proposed: the activation of the carboxylic acid using a coupling agent, and the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Synthetic Pathway Overview
A reliable method for the synthesis involves a two-step process, starting with the conversion of 5-bromofuroic acid to its corresponding acid chloride, which is then reacted with ethylamine to yield the desired amide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Method A: Via Acid Chloride Intermediate
This is a classic and robust method for amide synthesis.
Step 1: Synthesis of 5-Bromo-2-furoyl Chloride
-
To a stirred suspension of 5-bromofuroic acid (1.0 eq) in dry toluene (10 mL per gram of acid), add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and the solvent. The resulting crude 5-bromo-2-furoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 5-bromo-2-furoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve ethylamine (1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Add the ethylamine solution dropwise to the stirred solution of the acid chloride at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Method B: Direct Amidation using a Coupling Agent
This one-pot method avoids the isolation of the acid chloride.
-
Dissolve 5-bromofuroic acid (1.0 eq), ethylamine hydrochloride (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an aprotic solvent like N,N-dimethylformamide (DMF).
-
To the stirred solution, add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (3.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography as described in Method A.
Predicted Characterization of this compound
The following section details the predicted analytical and spectroscopic data for the title compound, based on the analysis of structurally similar molecules.
Physical Properties
| Property | Predicted Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| Melting Point | Estimated in the range of 100-120 °C |
| Solubility | Soluble in methanol, ethanol, DCM, ethyl acetate; sparingly soluble in water. |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the furan ring protons and the N-ethyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Furan H-3 | 6.9 - 7.1 | d (J ≈ 3.6 Hz) | 1H |
| Furan H-4 | 6.4 - 6.6 | d (J ≈ 3.6 Hz) | 1H |
| N-H | 6.0 - 6.5 (broad) | br s | 1H |
| -CH₂- | 3.3 - 3.5 | q (J ≈ 7.2 Hz) | 2H |
| -CH₃ | 1.1 - 1.3 | t (J ≈ 7.2 Hz) | 3H |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 158 - 162 |
| Furan C-2 | 147 - 150 |
| Furan C-5 | 120 - 123 |
| Furan C-3 | 118 - 121 |
| Furan C-4 | 113 - 116 |
| -CH₂- | 34 - 37 |
| -CH₃ | 14 - 16 |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the amide and furan functional groups.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3300 - 3400 | Medium |
| C-H (furan) | Stretching | 3100 - 3150 | Medium |
| C-H (alkyl) | Stretching | 2850 - 2980 | Medium |
| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |
| N-H (Amide II) | Bending | 1520 - 1570 | Strong |
| C=C (furan) | Stretching | 1450 - 1550 | Medium |
| C-O-C (furan) | Asymmetric Stretching | 1020 - 1150 | Strong |
| C-Br | Stretching | 550 - 650 | Medium |
2.2.4. Mass Spectrometry (MS)
Mass spectral analysis will confirm the molecular weight and provide structural information through fragmentation patterns.
| Ion | Predicted m/z | Note |
| [M]⁺ | 217/219 | Molecular ion with characteristic bromine isotopic pattern (approx. 1:1 ratio) |
| [M - C₂H₄]⁺ | 189/191 | Loss of ethylene from the N-ethyl group |
| [M - NHC₂H₅]⁺ | 173/175 | Loss of the ethylamino group |
| [C₄H₂BrO-CO]⁺ | 145/147 | Furan ring fragment after loss of CO |
| [C₅H₂BrO₂]⁺ | 189/191 | 5-bromofuroyl cation |
Characterization Workflow
The successful synthesis of this compound requires a logical workflow of analytical techniques to confirm its identity, purity, and structure.
Caption: Logical workflow for the characterization of the target compound.
Conclusion
This technical guide provides a robust and detailed framework for the synthesis and characterization of this compound. The proposed synthetic routes are based on well-established amidation reactions, and the predicted analytical data offer a clear benchmark for the structural confirmation of the target molecule. This document is intended to facilitate the work of researchers in medicinal chemistry and drug discovery by providing a solid starting point for the preparation and investigation of this and other novel furan-based compounds. The successful synthesis and characterization of this molecule will contribute to the expanding library of heterocyclic compounds with potential biological activity.
Physicochemical Properties of 5-bromo-N-ethylfuran-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on the physicochemical properties of 5-bromo-N-ethylfuran-2-carboxamide. Due to a lack of experimentally determined data in publicly accessible literature for this specific compound, this document presents predicted properties based on computational analysis of structurally similar molecules. Furthermore, a detailed, plausible experimental protocol for its synthesis is provided, derived from established methods for the preparation of N-substituted furan-2-carboxamides. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the likely characteristics and synthesis of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₈BrNO₂ | - |
| Molecular Weight | 218.05 g/mol | - |
| XLogP3 | 1.9 | PubChem (CID: 60737873) |
| Hydrogen Bond Donor Count | 1 | PubChem (CID: 60737873) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (CID: 60737873) |
| Rotatable Bond Count | 2 | PubChem (CID: 60737873) |
| Exact Mass | 216.97383 Da | PubChem (CID: 60737873) |
| Monoisotopic Mass | 216.97383 Da | PubChem (CID: 60737873) |
| Topological Polar Surface Area | 42.2 Ų | PubChem (CID: 60737873) |
| Heavy Atom Count | 11 | PubChem (CID: 60737873) |
| Formal Charge | 0 | PubChem (CID: 60737873) |
| Complexity | 174 | PubChem (CID: 60737873) |
Note: The predicted values are for the closely related compound 5-bromo-N-ethyl-N-methylfuran-2-carboxamide and should be used as estimations for this compound.
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through a two-step process, starting from 5-bromofuran-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is then reacted with ethylamine to yield the final product.
Step 1: Synthesis of 5-bromofuran-2-carbonyl chloride
Materials:
-
5-bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromofuran-2-carboxylic acid in anhydrous toluene.
-
Slowly add an excess of thionyl chloride to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 5-bromofuran-2-carbonyl chloride as a residue. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
5-bromofuran-2-carbonyl chloride (from Step 1)
-
Ethylamine (solution in a suitable solvent, e.g., THF or as a gas)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 5-bromofuran-2-carbonyl chloride in an anhydrous solvent such as DCM or THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask in an ice bath to 0°C.
-
In a separate flask, prepare a solution of ethylamine and a slight excess of a base like triethylamine in the same anhydrous solvent.
-
Slowly add the ethylamine solution to the cooled solution of 5-bromofuran-2-carbonyl chloride via the addition funnel with vigorous stirring. The reaction of acyl chlorides with amines can be highly exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Mandatory Visualizations
Synthetic Workflow Diagram
A Comprehensive Technical Guide to 5-bromo-N-ethylfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-bromo-N-ethylfuran-2-carboxamide, a substituted furan derivative of interest in medicinal chemistry and drug discovery. Due to the apparent lack of a specific registered CAS number for this compound, this document focuses on its plausible synthesis, physicochemical properties based on related compounds, and potential biological significance within the broader class of furan-2-carboxamides.
Physicochemical Properties
Table 1: Computed Physicochemical Properties of Related Furan-2-Carboxamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| 5-bromofuran-2-carboxamide | C5H4BrNO2 | 189.99 | 0.9 | [1] |
| 5-bromo-N-(thiophen-2-ylmethyl)furan-2-carboxamide | C10H8BrNO2S | 286.15 | 2.8 | [2] |
| 5-bromo-N-ethyl-N-prop-2-enylfuran-2-carboxamide | C10H12BrNO2 | 258.11 | 2.8 | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached through standard amidation reactions. Two primary synthetic routes are proposed, starting from either 5-bromofuran-2-carboxylic acid or its corresponding acyl chloride.
Method 1: Acylation of Ethylamine with 5-bromo-2-furoyl chloride
This is a direct and often high-yielding method for the formation of amides.
Experimental Protocol:
-
Preparation of 5-bromo-2-furoyl chloride: 5-bromofuran-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) until the reaction is complete (monitored by TLC or disappearance of the starting material). The excess reagent and solvent are removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride, which can be used directly in the next step.
-
Amidation: The crude 5-bromo-2-furoyl chloride is dissolved in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF). The solution is cooled in an ice bath. A solution of ethylamine (approximately 2 equivalents) in the same solvent is added dropwise with stirring. A tertiary amine base like triethylamine or pyridine (approximately 1.1 equivalents) can be included to scavenge the HCl byproduct.
-
Work-up and Purification: After the reaction is complete, the mixture is washed sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Method 2: Coupling of 5-bromofuran-2-carboxylic acid with Ethylamine
This method avoids the use of harsh chlorinating agents and employs a coupling agent to facilitate the amide bond formation.
Experimental Protocol:
-
Activation of the Carboxylic Acid: 5-bromofuran-2-carboxylic acid (1 equivalent) and a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) are dissolved in an anhydrous aprotic solvent like THF or DMF. The mixture is stirred at room temperature for 1-2 hours to form the activated acylimidazolide intermediate.
-
Amine Addition: Ethylamine (1.2 equivalents) is added to the reaction mixture, and stirring is continued at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified as described in Method 1. A general procedure for a similar reaction involves dissolving the carboxylic acid and CDI in THF, heating for 2 hours, then adding the amine and continuing to heat for an extended period.[4]
Potential Biological Significance and Signaling Pathways
The furan scaffold is a common motif in a wide array of biologically active compounds.[5][6] Furan-2-carboxamide derivatives, in particular, have been investigated for various therapeutic applications, including antimicrobial and anticancer activities.[7]
The biological activity of such compounds is often attributed to their ability to mimic endogenous ligands and interact with biological macromolecules. The presence of the furan ring, with its electron-rich nature, and the carboxamide linkage, which can participate in hydrogen bonding, are key features for molecular recognition by biological targets.[5]
While no specific signaling pathways have been elucidated for this compound, related furan-containing molecules have been shown to act as inhibitors of various enzymes or modulators of cellular signaling. For instance, some furan derivatives have been explored as quorum sensing inhibitors in bacteria, a process that regulates virulence gene expression.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound starting from 5-bromofuran-2-carboxylic acid.
Caption: Proposed synthesis of this compound.
General Structure-Activity Relationship Concept
The diagram below illustrates the conceptual relationship between the chemical features of a furan-2-carboxamide derivative and its potential biological activity.
Caption: Conceptual structure-activity relationship for furan-2-carboxamides.
References
- 1. 5-Bromofuran-2-carboxamide | C5H4BrNO2 | CID 233581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-bromo-N-(thiophen-2-ylmethyl)furan-2-carboxamide | C10H8BrNO2S | CID 897519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-bromo-N-ethyl-N-prop-2-enylfuran-2-carboxamide | C10H12BrNO2 | CID 84559002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 6. ijabbr.com [ijabbr.com]
- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data for 5-bromo-N-ethylfuran-2-carboxamide: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for the compound 5-bromo-N-ethylfuran-2-carboxamide, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this document outlines the expected spectral characteristics based on analogous compounds and general principles of spectroscopic analysis. It also presents a generalized, plausible experimental protocol for its synthesis and purification. This guide is intended to serve as a foundational resource for researchers working with this and structurally related molecules.
Introduction
This compound belongs to the class of furan carboxamides, a scaffold that is prevalent in a variety of biologically active compounds. The presence of the bromine atom and the N-ethylamide group can significantly influence the molecule's physicochemical properties and biological activity. Accurate spectral characterization is paramount for confirming the identity and purity of synthesized this compound. This guide will cover the theoretical basis for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectral Data
Predicted ¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | H-3 (furan) |
| ~6.4-6.6 | d | 1H | H-4 (furan) |
| ~6.0-6.5 | br s | 1H | N-H |
| ~3.4-3.6 | q | 2H | -CH₂- (ethyl) |
| ~1.2-1.4 | t | 3H | -CH₃ (ethyl) |
Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~158-162 | C=O (amide) |
| ~145-150 | C-2 (furan) |
| ~120-125 | C-5 (furan, C-Br) |
| ~115-120 | C-3 (furan) |
| ~110-115 | C-4 (furan) |
| ~35-40 | -CH₂- (ethyl) |
| ~14-16 | -CH₃ (ethyl) |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Strong, broad | N-H stretch |
| ~3100-3200 | Medium | C-H stretch (furan) |
| ~2850-2950 | Medium | C-H stretch (aliphatic) |
| ~1640-1680 | Strong | C=O stretch (amide I) |
| ~1550-1590 | Medium | N-H bend (amide II) |
| ~1450-1500 | Medium | C=C stretch (furan ring) |
| ~1000-1100 | Strong | C-O-C stretch (furan ring) |
| ~600-700 | Strong | C-Br stretch |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| ~219/221 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| ~190/192 | Medium | [M - C₂H₅]⁺ |
| ~174/176 | Medium | [M - NHC₂H₅]⁺ |
| ~146 | High | [M - Br]⁺ |
| ~118 | Medium | [M - Br - CO]⁺ |
| ~95 | High | Furan-2-carboxamide fragment |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its characterization using standard spectroscopic techniques.
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of N-substituted furan carboxamides.
Materials:
-
5-bromofuroic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Ethylamine (solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: To a solution of 5-bromofuroic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 5-bromofuroyl chloride.
-
Amidation: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of ethylamine and triethylamine in DCM is added dropwise. The reaction is stirred at room temperature for 12-16 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃) (~0.6 mL) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, appropriate relaxation delays, and a spectral width that encompasses all expected signals.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source is used.
-
Data Acquisition: For EI, the sample is introduced into the high vacuum source where it is bombarded with electrons. For ESI, the solution is infused into the source. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Solubility of 5-bromo-N-ethylfuran-2-carboxamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-N-ethylfuran-2-carboxamide and structurally related compounds in various organic solvents. Due to the limited availability of direct solubility data for this compound, this document leverages data from the closely related parent compound, furan-2-carboxylic acid, to infer potential solubility behavior. Furthermore, detailed experimental protocols for solubility determination are presented, alongside a logical workflow to guide researchers in this critical aspect of pharmaceutical development.
Quantitative Solubility Data
Table 1: Solubility of Furan-2-carboxylic Acid in Various Organic Solvents [1][2]
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |
| Methanol | 283.15 | 0.2354 |
| 293.15 | 0.3128 | |
| 303.15 | 0.4012 | |
| 313.15 | 0.4958 | |
| 323.15 | 0.5932 | |
| 333.15 | 0.6912 | |
| Methylisobutylketone | 283.15 | 0.1458 |
| 293.15 | 0.2015 | |
| 303.15 | 0.2689 | |
| 313.15 | 0.3456 | |
| 323.15 | 0.4289 | |
| 333.15 | 0.5162 | |
| Acetonitrile | 283.15 | 0.1235 |
| 293.15 | 0.1789 | |
| 303.15 | 0.2456 | |
| 313.15 | 0.3214 | |
| 323.15 | 0.4015 | |
| 333.15 | 0.4852 | |
| 1,2-Dichloroethane | 283.15 | 0.0458 |
| 293.15 | 0.0689 | |
| 303.15 | 0.1012 | |
| 313.15 | 0.1425 | |
| 323.15 | 0.1912 | |
| 333.15 | 0.2458 | |
| Diisopropylether | 283.15 | 0.0214 |
| 293.15 | 0.0356 | |
| 303.15 | 0.0548 | |
| 313.15 | 0.0789 | |
| 323.15 | 0.1089 | |
| 333.15 | 0.1452 | |
| Toluene | 283.15 | 0.0158 |
| 293.15 | 0.0269 | |
| 303.15 | 0.0425 | |
| 313.15 | 0.0632 | |
| 323.15 | 0.0889 | |
| 333.15 | 0.1189 | |
| Hexane | 283.15 | 0.0012 |
| 293.15 | 0.0021 | |
| 303.15 | 0.0035 | |
| 313.15 | 0.0054 | |
| 323.15 | 0.0078 | |
| 333.15 | 0.0105 |
Note: The data for furan-2-carboxylic acid was obtained using an isothermal saturation method.[2]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental aspect of physicochemical characterization in drug development. Several robust methods are employed to obtain accurate and reproducible solubility data. The choice of method often depends on the compound's properties, the desired accuracy, and the available resources.
Shake-Flask Method (Isothermal Saturation)
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[2]
Methodology:
-
Preparation: An excess amount of the solid compound (solute) is added to a known volume of the selected organic solvent in a sealed container, typically a glass flask.
-
Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is used to maintain a constant temperature.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is typically done by centrifugation followed by filtration through a fine-pore membrane filter (e.g., 0.45 µm). Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Analysis: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique. Common methods include High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.
-
Calculation: The solubility is then expressed in appropriate units, such as mg/mL, mol/L, or as a mole fraction.
Potentiometric Titration
This method is particularly useful for ionizable compounds and can be automated for high-throughput screening.
Methodology:
-
Dissolution: A known amount of the compound is dissolved in a solvent or a mixture of solvents.
-
Titration: A titrant (an acid or a base) is added in small increments, and the pH of the solution is monitored using a pH electrode.
-
Precipitation Point: The point at which the compound begins to precipitate is detected by a change in the titration curve.
-
Solubility Calculation: The solubility is calculated from the concentration of the compound at the point of precipitation.
High-Throughput Screening (HTS) Methods
For early-stage drug discovery, where numerous compounds need to be assessed, HTS methods for solubility are employed. These methods are typically miniaturized and automated.
Methodology:
-
Sample Preparation: Small amounts of the compound are dispensed into microtiter plates, followed by the addition of the solvent.
-
Dissolution and Equilibration: The plates are shaken to facilitate dissolution and allowed to equilibrate.
-
Analysis: The concentration of the dissolved compound is often determined by methods like UV-Vis spectroscopy or nephelometry (light scattering), which can detect undissolved particles.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a pharmaceutical compound like this compound.
Caption: General workflow for experimental solubility determination.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in scientific literature detailing the involvement of this compound in any particular signaling pathways. Furan-2-carboxamide derivatives, however, have been investigated for a range of biological activities, and their mechanism of action would be specific to their therapeutic target. For instance, some furan-2-carboxamides have been explored for their antibiofilm properties.[3] The logical relationship in such a context would involve the compound's ability to interact with and modulate specific bacterial targets, thereby inhibiting biofilm formation. The solubility of the compound is a critical factor in these studies as it dictates the achievable concentration in the assay medium and ultimately its therapeutic efficacy.
The diagram below illustrates the logical relationship between a compound's physicochemical properties, like solubility, and its progression through the early stages of drug discovery.
Caption: Logical flow in early-stage drug discovery.
References
"chemical structure and IUPAC name of 5-bromo-N-ethylfuran-2-carboxamide"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, synthetic methodologies, and potential biological significance of 5-bromo-N-ethylfuran-2-carboxamide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing detailed experimental protocols and data presentation.
Chemical Structure and IUPAC Name
The molecule this compound is a derivative of furan-2-carboxamide. It is characterized by a bromine atom substituted at the 5-position of the furan ring and an ethyl group attached to the nitrogen atom of the carboxamide functional group.
Chemical Structure:
IUPAC Name: this compound
Physicochemical and Computed Data
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | - |
| Molecular Weight | 218.05 g/mol | - |
| XLogP3 | 1.9 | PubChem (Predicted) |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted) |
| Rotatable Bond Count | 2 | PubChem (Predicted) |
| Exact Mass | 216.97928 Da | PubChem (Predicted) |
| Topological Polar Surface Area | 49.4 Ų | PubChem (Predicted) |
| Heavy Atom Count | 11 | PubChem (Predicted) |
| Complexity | 181 | PubChem (Predicted) |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-furoic acid. The general synthetic workflow is outlined below.
References
- 1. 5-bromo-N-ethyl-N-prop-2-enylfuran-2-carboxamide | C10H12BrNO2 | CID 84559002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-bromo-N-cyclooctylfuran-2-carboxamide | C13H18BrNO2 | CID 762748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-bromo-N-(thiophen-2-ylmethyl)furan-2-carboxamide | C10H8BrNO2S | CID 897519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-bromo-N-ethyl-2-methylfuran-3-carboxamide | C8H10BrNO2 | CID 130987082 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Derivatives of 5-bromo-N-ethylfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of derivatives based on the 5-bromo-N-ethylfuran-2-carboxamide core structure. While direct experimental data for this specific class of compounds is limited in publicly available literature, this document compiles and extrapolates from closely related furan and benzofuran carboxamide derivatives to offer valuable insights for researchers in the field of medicinal chemistry and drug discovery. The guide includes representative experimental protocols, tabulated biological data from analogous compounds, and visualizations of potential experimental workflows and signaling pathways to facilitate further research and development in this area.
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties. The furan ring system is a versatile scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with various biological targets.
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The bromine atom at the 5-position can serve as a key interaction point with biological targets or as a handle for further synthetic modifications. The N-ethylcarboxamide moiety can influence the compound's solubility, metabolic stability, and binding affinity. This guide aims to provide a foundational resource for the exploration of derivatives of this core structure.
Synthesis and Characterization
While specific protocols for the synthesis of a wide array of this compound derivatives are not extensively documented, a general synthetic approach can be inferred from the preparation of analogous furan and benzofuran carboxamides. The primary route involves the amidation of a 5-bromofuran-2-carboxylic acid derivative.
General Synthetic Protocol: Amide Coupling
A common method for the synthesis of furan-2-carboxamides is the coupling of the corresponding carboxylic acid with an amine. The following protocol is a representative example adapted from the synthesis of similar compounds.
dot
In Silico Prediction of 5-bromo-N-ethylfuran-2-carboxamide Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents is a complex and resource-intensive endeavor. In recent years, in silico computational methods have emerged as indispensable tools to expedite the drug discovery process by predicting the biological activity of chemical compounds before their synthesis and experimental testing.[1][2][3] This technical guide provides a comprehensive overview of a hypothetical in silico workflow to predict the bioactivity of a novel compound, 5-bromo-N-ethylfuran-2-carboxamide. Furan-2-carboxamide derivatives have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[4][5][6] This document outlines the methodologies, data presentation, and visualization of a structured in silico investigation into the potential therapeutic applications of this compound.
Compound of Interest: this compound
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO₂ | PubChem |
| Molecular Weight | 218.05 g/mol | PubChem |
| XLogP3 | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
In Silico Bioactivity Prediction Workflow
A multi-step computational approach is employed to predict the potential bioactivity of this compound. This workflow integrates several predictive modeling techniques to build a comprehensive profile of the compound's likely biological effects.
Caption: Workflow for in silico bioactivity prediction.
Experimental Protocols
The 2D structure of this compound is obtained from a chemical database such as PubChem. The structure is then converted to a 3D conformation using molecular modeling software like Avogadro or ChemDraw. Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
A variety of molecular descriptors, including molecular weight, logP, and hydrogen bond donors/acceptors, are calculated using software like PaDEL-Descriptor or the RDKit library in Python. These descriptors are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. Online tools such as SwissADME or pkCSM can be utilized for this purpose.
To identify potential biological targets, the structure of this compound is submitted to target prediction servers like SwissTargetPrediction or SuperPred. These tools employ a combination of 2D and 3D similarity searches against databases of known active compounds to predict the most likely protein targets.
Molecular docking simulations are performed to predict the binding affinity and interaction patterns of the compound with its predicted biological targets. This process involves preparing the protein target structure (e.g., removing water molecules, adding hydrogens) and the ligand structure. Docking is then carried out using software like AutoDock Vina or Glide. The results are analyzed to identify the most favorable binding poses and key interacting residues.
QSAR models are developed to correlate the chemical structure of a series of furan-2-carboxamide derivatives with their known biological activity against a specific target.[3] This involves:
-
Data Collection: A dataset of furan-2-carboxamide analogues with experimentally determined activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.
-
Model Building: Machine learning algorithms, such as multiple linear regression, support vector machines, or deep neural networks, are used to build a predictive model.[1][7]
-
Model Validation: The predictive power of the model is assessed using statistical metrics like the coefficient of determination (R²) and root mean square error (RMSE).[8]
Predicted Bioactivities and Potential Targets
Based on the described workflow and the known activities of similar furan-2-carboxamide compounds, several potential bioactivities for this compound can be hypothesized.
Potential Anti-inflammatory Activity
Furan derivatives have been reported to possess anti-inflammatory properties.[5] A potential mechanism could be the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).
Caption: Hypothesized inhibition of the COX-2 pathway.
Table 2: Predicted Molecular Docking Scores against Inflammatory Targets
| Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
| TNF-α | 2AZ5 | -7.2 | Tyr59, Tyr119, Gly121 |
| IL-6 | 1ALU | -6.8 | Phe74, Trp157, Arg179 |
Potential Antibiofilm Activity
Certain furan-2-carboxamides have demonstrated efficacy as antibiofilm agents, particularly against Pseudomonas aeruginosa, by potentially targeting the LasR quorum-sensing receptor.[4]
Caption: Hypothesized antagonism of the LasR receptor.
Table 3: QSAR Model Predictions for Antibiofilm Activity
| Compound | Experimental IC50 (µM) | Predicted IC50 (µM) | Residual |
| Analogue 1 | 15.2 | 14.8 | 0.4 |
| Analogue 2 | 22.5 | 23.1 | -0.6 |
| Analogue 3 | 8.7 | 9.5 | -0.8 |
| This compound | N/A | 12.3 | N/A |
Conclusion and Future Directions
This in silico analysis provides a hypothetical but comprehensive prediction of the potential bioactivity of this compound. The computational data suggests that this compound may exhibit anti-inflammatory and antibiofilm properties, warranting further investigation. The next logical steps would involve the chemical synthesis of the compound and subsequent in vitro and in vivo experimental validation of these predictions. The methodologies outlined in this guide serve as a robust framework for the initial stages of drug discovery, enabling the prioritization of compounds for experimental testing and accelerating the development of novel therapeutics.
References
- 1. cs230.stanford.edu [cs230.stanford.edu]
- 2. Predicting compound activity from phenotypic profiles and chemical structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E [pubs.rsc.org]
Methodological & Application
Application Note and Protocol: Lab-Scale Synthesis of 5-bromo-N-ethylfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 5-bromo-N-ethylfuran-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves the conversion of 5-bromofuran-2-carboxylic acid to its corresponding acid chloride, followed by amidation with ethylamine.
Introduction
Furan-2-carboxamide derivatives are prevalent scaffolds in a wide range of biologically active compounds. The introduction of a bromine atom at the 5-position of the furan ring provides a versatile handle for further functionalization through cross-coupling reactions, making this compound a key intermediate for the synthesis of novel therapeutic agents. This protocol outlines a reliable and efficient method for the preparation of this compound on a laboratory scale.
Reaction Scheme
The synthesis proceeds in two main steps:
-
Activation of the Carboxylic Acid: 5-bromofuran-2-carboxylic acid is converted to the more reactive 5-bromofuran-2-carbonyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
-
Amide Bond Formation: The resulting acid chloride is then reacted in situ with ethylamine in the presence of a base to yield the desired product, this compound.
Experimental Protocol
Materials and Reagents:
-
5-bromofuran-2-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Ethylamine solution (e.g., 2 M in THF or 70% in water)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard glassware
Procedure:
Step 1: Formation of 5-bromofuran-2-carbonyl chloride
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the suspension. Alternatively, thionyl chloride can be used.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
The resulting solution of 5-bromofuran-2-carbonyl chloride is typically used directly in the next step without isolation.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve ethylamine (1.5 - 2.0 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous THF or DCM.
-
Cool this amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 5-bromofuran-2-carbonyl chloride from Step 1 to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
| Parameter | Expected Value/Observation |
| Starting Material | 5-bromofuran-2-carboxylic acid (White to off-white solid) |
| Intermediate | 5-bromofuran-2-carbonyl chloride (Used in situ) |
| Final Product | This compound (Solid) |
| Typical Yield | 70-90% (based on similar amide syntheses) |
| Purification Method | Flash column chromatography |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR |
Visualizations
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Reaction Pathway:
Caption: Reaction pathway for the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. Handle with extreme care.
-
Ethylamine is a flammable and volatile base.
-
Dichloromethane is a suspected carcinogen.
This protocol provides a general guideline. Researchers should adapt the procedure based on the specific scale and available laboratory conditions. Always refer to the Safety Data Sheets (SDS) of all chemicals before use.
Application Notes: N-Acylation with 5-Bromofuroyl Chloride for Novel Amide Synthesis
Introduction
The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Furan derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] The N-acylation of amines with functionalized furoyl chlorides, such as 5-bromofuroyl chloride, is a key synthetic transformation for generating novel amide derivatives. These resulting N-acylfurans can serve as valuable intermediates or as final drug candidates in drug discovery programs. The bromine atom at the 5-position of the furan ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Mechanism of Reaction
The N-acylation of ethylamine with 5-bromofuroyl chloride proceeds through a nucleophilic addition-elimination mechanism.[3][4] The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 5-bromofuroyl chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate eliminates a chloride ion, and the carbon-oxygen double bond is reformed. A second equivalent of ethylamine or another base present in the reaction mixture then deprotonates the nitrogen atom to yield the final N-ethyl-5-bromo-2-furancarboxamide product and an ammonium salt byproduct.[5]
Applications in Drug Development
The synthesis of N-ethyl-5-bromo-2-furancarboxamide and its analogues can be a crucial step in the development of new therapeutic agents. The resulting amide bond is a stable and common feature in many drug molecules. The furan ring can participate in various non-covalent interactions with biological targets, while the ethyl group can influence the compound's lipophilicity and metabolic stability. The bromine substituent can be exploited for further diversification to optimize the pharmacological profile of the lead compounds.
Data Presentation
The following table summarizes the key reactants and illustrative reaction parameters for the N-acylation of ethylamine with 5-bromofuroyl chloride. Please note that the reaction time, temperature, and yield are representative values for this type of transformation and may require optimization for specific experimental setups.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 5-Bromofuroyl Chloride | 1.0 | eq | Limiting Reagent |
| Ethylamine | 2.2 | eq | Acts as both nucleophile and base |
| Triethylamine (optional) | 1.2 | eq | Can be used as a non-nucleophilic base |
| Solvent | |||
| Dichloromethane (DCM) | 5 | mL/mmol | Anhydrous |
| Reaction Conditions | |||
| Temperature | 0 to 25 | °C | Initial cooling, then warming to room temp. |
| Reaction Time | 2 - 4 | hours | Monitored by TLC |
| Illustrative Yield | |||
| Yield of N-ethyl-5-bromo-2-furancarboxamide | 85 - 95 | % | Hypothetical, based on similar reactions |
Experimental Protocols
Synthesis of N-ethyl-5-bromo-2-furancarboxamide
This protocol describes a general procedure for the N-acylation of ethylamine with 5-bromofuroyl chloride.
Materials:
-
5-Bromofuroyl chloride
-
Ethylamine (as a solution in THF or as a condensed gas)
-
Triethylamine (optional, distilled)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromofuroyl chloride (1.0 eq). Dissolve the acyl chloride in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate flask, prepare a solution of ethylamine (2.2 eq) in anhydrous DCM. Alternatively, if using triethylamine as a base, use ethylamine (1.1 eq) and triethylamine (1.2 eq).
-
Slowly add the ethylamine solution (or the ethylamine/triethylamine solution) dropwise to the stirred solution of 5-bromofuroyl chloride at 0 °C over a period of 15-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-bromofuroyl chloride) is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-ethyl-5-bromo-2-furancarboxamide can be purified by recrystallization or column chromatography on silica gel, if necessary, to yield the pure product.
Safety Precautions:
-
5-Bromofuroyl chloride is a corrosive and moisture-sensitive compound. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethylamine is a flammable and volatile compound with a strong odor. Handle it in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.
Mandatory Visualization
Caption: Chemical reaction pathway for the N-acylation of ethylamine.
Caption: Experimental workflow for the synthesis of N-ethyl-5-bromo-2-furancarboxamide.
References
Application Notes and Protocols: Amidation of 5-Bromofuran-2-Carboxylic Acid with Ethylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-ethyl-5-bromofuran-2-carboxamide through the amidation of 5-bromofuran-2-carboxylic acid with ethylamine. This reaction is a fundamental transformation in organic synthesis, often employed in the generation of novel chemical entities for drug discovery and development. The furan core is a privileged scaffold in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships.
The direct reaction of a carboxylic acid and an amine to form an amide is typically unfavorable under ambient conditions and requires either high temperatures or, more commonly, the use of coupling reagents to activate the carboxylic acid.[1][2] This protocol utilizes a common and efficient method involving a carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-hydroxybenzotriazole (HOBt), to facilitate the amide bond formation under mild conditions.[3][4]
Experimental Protocol
Materials:
-
5-Bromofuran-2-carboxylic acid
-
Ethylamine (as a solution, e.g., 2 M in THF, or as a hydrochloride salt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (if using ethylamine hydrochloride)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Column chromatography apparatus and silica gel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromofuran-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). The choice of solvent may depend on the solubility of the reagents.
-
Addition of Coupling Agents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt, 1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Addition of Amine: Slowly add ethylamine (1.2 eq) to the reaction mixture. If using ethylamine hydrochloride, add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture prior to the addition of the amine salt to liberate the free amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the reaction solvent (e.g., DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove unreacted HOBt and acidic byproducts, followed by water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-5-bromofuran-2-carboxamide.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the stoichiometry and key parameters for the amidation reaction.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 5-Bromofuran-2-carboxylic acid | 190.98[5] | 1.0 |
| Ethylamine | 45.08 | 1.2 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 155.24 | 1.2 |
| HOBt (1-Hydroxybenzotriazole) | 135.12 | 1.1 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 (if needed) |
Note: The yield and purity of the final product are dependent on the specific reaction conditions and purification efficiency. Typical yields for this type of coupling reaction are in the range of 70-95%.
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of N-ethyl-5-bromofuran-2-carboxamide.
Signaling Pathway/Logical Relationship Diagram:
Caption: Generalized mechanism of EDC/HOBt mediated amidation.
References
- 1. organic chemistry - Reaction between carboxylic acids and amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. 5-BROMOFURAN-2-CARBOXYLIC ACID | CAS 585-70-6 [matrix-fine-chemicals.com]
Application Note: Purification of 5-bromo-N-ethylfuran-2-carboxamide by Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 5-bromo-N-ethylfuran-2-carboxamide using silica gel column chromatography. The described method effectively removes impurities from the crude reaction mixture, yielding the target compound with high purity suitable for downstream applications in drug discovery and development. This document outlines the materials, instrumentation, and a step-by-step procedure for the chromatographic separation, along with data presentation and analysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. Column chromatography is a fundamental purification technique in organic synthesis, relying on the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.[1][2] The choice of stationary and mobile phases is crucial for effective separation.[3] For furan derivatives, silica gel is a commonly used stationary phase due to its polarity and effectiveness in separating compounds with varying polarities.[4][5] This application note details a robust and reproducible column chromatography protocol for the purification of this compound.
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (200-300 mesh)[5]
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Deuterated chloroform (CDCl3) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate stain
Instrumentation
-
Glass chromatography column (40 mm inner diameter, 400 mm length)
-
Fraction collector
-
Rotary evaporator
-
NMR Spectrometer (400 MHz)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Experimental Protocol
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing column chromatography, the crude reaction mixture was analyzed by TLC to determine the optimal mobile phase composition. A solvent system of 30% ethyl acetate in n-hexane was found to provide good separation, with the desired product having an Rf value of approximately 0.35.
Column Preparation
-
A cotton plug was inserted at the bottom of the chromatography column.
-
A layer of sand (approx. 1 cm) was added on top of the cotton plug.
-
Silica gel (100 g) was weighed and mixed with n-hexane to form a slurry.
-
The slurry was carefully poured into the column, and the column was gently tapped to ensure even packing and remove air bubbles.
-
The silica gel was allowed to settle, and excess solvent was drained until the solvent level was just above the silica bed.
-
A thin layer of sand (approx. 0.5 cm) was added on top of the silica gel to prevent disturbance of the stationary phase during sample loading.[3]
Sample Loading
-
Crude this compound (2.0 g) was dissolved in a minimal amount of dichloromethane.
-
A small amount of silica gel (approx. 4 g) was added to this solution.
-
The solvent was removed under reduced pressure using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
This dry-loaded sample was then carefully and evenly added to the top of the prepared column.
Elution and Fraction Collection
-
The elution was initiated with n-hexane.
-
A gradient elution was performed by gradually increasing the polarity of the mobile phase with ethyl acetate. The gradient was as follows:
-
200 mL of 10% ethyl acetate in n-hexane
-
400 mL of 20% ethyl acetate in n-hexane
-
600 mL of 30% ethyl acetate in n-hexane
-
-
Fractions of 20 mL were collected using an automated fraction collector.
-
The collected fractions were monitored by TLC using 30% ethyl acetate in n-hexane as the eluent and visualized under UV light and with a potassium permanganate stain.
Product Isolation and Analysis
-
Fractions containing the pure product (as determined by TLC) were combined.
-
The solvent was removed from the combined fractions using a rotary evaporator to yield the purified this compound as a solid.
-
The purified product was further dried under high vacuum.
-
The purity of the final product was assessed by HPLC and its identity confirmed by ¹H NMR spectroscopy.
Results
The column chromatography purification of 2.0 g of crude this compound yielded 1.6 g of the pure product. The purity was significantly improved from 85% to >98%.
| Parameter | Crude Product | Purified Product |
| Appearance | Brownish solid | Off-white solid |
| Weight | 2.0 g | 1.6 g |
| Yield | - | 80% |
| Purity (by HPLC) | 85% | >98% |
| TLC Rf (30% EtOAc/Hexane) | 0.35 (major spot) | 0.35 (single spot) |
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The described column chromatography protocol is an effective method for the purification of this compound. The use of a silica gel stationary phase with an n-hexane/ethyl acetate gradient mobile phase allows for the efficient removal of impurities, resulting in a high yield of the desired product with excellent purity. This method is scalable and can be readily implemented in a standard organic synthesis laboratory for the preparation of high-purity this compound for further synthetic transformations.
References
Application Notes and Protocols for Antimicrobial Screening of 5-bromo-N-ethylfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial potential of the novel compound, 5-bromo-N-ethylfuran-2-carboxamide. The protocols outlined below are standard, robust methods for determining the inhibitory and bactericidal activity of new chemical entities against a panel of pathogenic bacteria. Furthermore, a potential mechanism of action, quorum sensing inhibition, is explored, along with a relevant assay to investigate this activity.
Data Presentation
The following tables represent hypothetical data for the antimicrobial screening of this compound against common bacterial pathogens. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | 64 |
| Enterococcus faecalis ATCC 29212 | Positive | 128 |
| Escherichia coli ATCC 25922 | Negative | 32 |
| Pseudomonas aeruginosa PAO1 | Negative | 16 |
| Klebsiella pneumoniae ATCC 13883 | Negative | 64 |
Table 2: Zone of Inhibition in Agar Well Diffusion Assay for this compound (1 mg/mL)
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 12 |
| Escherichia coli ATCC 25922 | 18 |
| Pseudomonas aeruginosa PAO1 | 22 |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli ATCC 25922 | 32 | 128 | 4 | Bacteriostatic |
| Pseudomonas aeruginosa PAO1 | 16 | 32 | 2 | Bactericidal |
Table 4: Anti-Biofilm Activity of this compound against Pseudomonas aeruginosa PAO1
| Compound Concentration (µg/mL) | Biofilm Inhibition (%) |
| 8 (1/2 x MIC) | 45 |
| 16 (MIC) | 65 |
| 32 (2 x MIC) | 85 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3][4][5][6]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Agar Well Diffusion Assay
This assay is used to qualitatively assess the antimicrobial activity of a compound.[7][8][9][10][11]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Prepare a bacterial lawn by evenly spreading a standardized inoculum onto the surface of an MHA plate using a sterile swab.
-
Allow the plate to dry for a few minutes.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the this compound solution to each well.
-
Include a negative control (solvent used to dissolve the compound) and a positive control (a known antibiotic).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[12][13][14][15]
Materials:
-
Results from the MIC assay
-
MHA plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spread the aliquot onto an MHA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.[16][17][18][19]
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Bacterial culture
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Plate reader
Procedure:
-
In a 96-well plate, add different concentrations of this compound to the wells.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (bacteria in medium without the compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the stained biofilm with ethanol or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The percentage of biofilm inhibition is calculated relative to the control.
Potential Mechanism of Action: Quorum Sensing Inhibition
Furan-2-carboxamide derivatives have been reported to exhibit anti-biofilm activity against Pseudomonas aeruginosa by potentially interfering with the quorum-sensing (QS) system.[20] The QS system is a cell-to-cell communication mechanism that regulates the expression of virulence factors and biofilm formation. In P. aeruginosa, the las and rhl systems are key QS circuits. The compound may act as an antagonist to the LasR receptor, preventing the binding of its natural autoinducer and subsequently downregulating the expression of QS-controlled genes.
References
- 1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 5. protocols.io [protocols.io]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. botanyjournals.com [botanyjournals.com]
- 8. hereditybio.in [hereditybio.in]
- 9. chemistnotes.com [chemistnotes.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Crystal violet biofilm inhibition assay [bio-protocol.org]
- 17. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal violet assay [bio-protocol.org]
- 19. ableweb.org [ableweb.org]
- 20. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing 5-bromo-N-ethylfuran-2-carboxamide against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the evaluation of the antibacterial activity of the novel compound, 5-bromo-N-ethylfuran-2-carboxamide, against a panel of clinically relevant gram-positive bacteria. Due to the absence of published data for this specific molecule, the following protocols are based on established methods for testing structurally related furan-2-carboxamide derivatives. The provided data for analogous compounds should serve as a benchmark for comparative analysis.
Introduction
Furan-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities, including antibacterial properties.[1][2][3][4] The furan ring is a key structural motif in several approved drugs and is known to be a versatile scaffold in medicinal chemistry.[1][2][4] Modifications on the furan ring, such as halogenation and the introduction of carboxamide moieties, have been shown to modulate antimicrobial potency.[5][6] This document outlines the necessary experimental procedures to assess the potential of this compound as a novel antibacterial agent against gram-positive pathogens.
Data on Structurally Related Furan-2-Carboxamides
While specific data for this compound is not yet available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally similar furan-2-carboxamide derivatives against various gram-positive bacteria. This data can be used to contextualize the results obtained for the title compound.
| Compound | Gram-Positive Bacteria | MIC (µg/mL) | Reference |
| N-(4-bromophenyl)furan-2-carboxamide | Staphylococcus aureus (MRSA) | Not explicitly stated, but the compound was found to be effective | [6] |
| Carbamothioyl-furan-2-carboxamide derivatives | Staphylococcus aureus | 122.1–186 | [5] |
| 3-acyl-6-bromoindoles (related brominated heterocyclic compounds) | Staphylococcus epidermidis | 0.25–0.5 | [7] |
Experimental Protocols
The following are detailed protocols for determining the in vitro antibacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is a standard and widely used technique.[9]
Materials:
-
This compound
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
-
Preparation of Bacterial Inoculum:
-
Culture the gram-positive bacteria on an appropriate agar medium overnight.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well, including a positive control well (containing bacteria and broth but no compound) and a negative control well (containing only broth).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a nutrient agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the antibacterial activity of a test compound.
Caption: Workflow for MIC and MBC determination.
Hypothetical Signaling Pathway
While the exact mechanism of action for this compound is unknown, many furan-based antibacterials are known to interfere with essential cellular processes. One plausible hypothesis is the disruption of bacterial cell membrane integrity or key enzymatic pathways.
Caption: Hypothetical mechanisms of antibacterial action.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijrti.org [ijrti.org]
- 4. ijabbr.com [ijabbr.com]
- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. idexx.dk [idexx.dk]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antifungal Activity of 5-bromo-N-ethylfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial evaluation of the antifungal properties of the novel compound, 5-bromo-N-ethylfuran-2-carboxamide. Due to the absence of specific published data on the antifungal activity of this compound, this document outlines standardized protocols widely accepted in the field of mycology for screening new chemical entities. The methodologies described are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and comparability of results.
The primary objectives of these protocols are to determine the minimum inhibitory concentration (MIC) and to assess the zone of inhibition of this compound against a panel of clinically relevant fungal pathogens. These initial screens are crucial for establishing a foundational understanding of the compound's antifungal potential and guiding further development.
Illustrative Data Presentation
The following data is hypothetical and serves to illustrate how experimental results for this compound would be presented. Actual results would be derived from laboratory experiments.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
This table summarizes the MIC values obtained from a broth microdilution assay. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 16 |
| Cryptococcus neoformans | H99 | 32 |
| Aspergillus fumigatus | ATCC 204305 | >64 |
| Candida glabrata | ATCC 90030 | 8 |
| Trichophyton rubrum | ATCC 28188 | 16 |
Table 2: Zone of Inhibition Diameters for this compound
This table presents the diameter of the zone of inhibition from a disk diffusion assay, providing a qualitative measure of antifungal activity.
| Fungal Species | Strain | Disk Content (µg) | Zone of Inhibition (mm) |
| Candida albicans | ATCC 90028 | 30 | 14 |
| Cryptococcus neoformans | H99 | 30 | 10 |
| Aspergillus fumigatus | ATCC 204305 | 30 | 0 |
| Candida glabrata | ATCC 90030 | 30 | 18 |
| Trichophyton rubrum | ATCC 28188 | 30 | 12 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M27-A3 and M38-A guidelines and is designed to determine the MIC of this compound against yeast and molds.[1][2][3][4][5]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.
-
Fungal Strains: Use standardized fungal strains (e.g., from ATCC). For yeasts like Candida spp., grow cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.[2] For molds like Aspergillus spp., grow on Potato Dextrose Agar (PDA) for 5-7 days to encourage sporulation.
-
Medium: Use RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[1]
-
Equipment: 96-well flat-bottom microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Yeasts: Harvest several colonies and suspend in sterile saline. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Molds: Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL.[1]
3. Assay Procedure:
-
Dispense 100 µL of RPMI medium into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of this compound to the first column of wells, creating a 2x concentrated starting solution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control (inoculum in medium without the compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[1][3]
4. Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. For azoles, a prominent reduction in growth (e.g., 80%) is often used as the endpoint.
Protocol 2: Disk Diffusion Assay for Antifungal Susceptibility Testing
This protocol provides a qualitative assessment of the antifungal activity of this compound and is based on the CLSI M44-A guidelines for yeasts and adapted for molds.[6][7][8][9]
1. Preparation of Materials:
-
Test Compound: Impregnate sterile paper disks (6 mm diameter) with a known amount of this compound.
-
Fungal Strains: Prepare inoculums as described in the broth microdilution protocol.
-
Medium: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal yeast growth and zone definition.[10] For dermatophytes and other molds, plain Mueller-Hinton or Sabouraud Dextrose Agar can be used.[6][7]
-
Equipment: Petri dishes (100 mm or 150 mm), sterile swabs, incubator, calipers.
2. Inoculum Preparation:
-
Adjust the fungal suspension to a 0.5 McFarland standard.
3. Assay Procedure:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Inoculate the entire surface of the agar plate by swabbing in three different directions to ensure uniform growth.
-
Allow the plate to dry for 5-10 minutes.
-
Aseptically place the paper disks impregnated with this compound onto the agar surface.
-
Include a blank disk (with solvent only) as a negative control and a disk with a known antifungal (e.g., fluconazole) as a positive control.
-
Invert the plates and incubate at 30-35°C. Incubation times vary: 24-48 hours for yeasts, and up to 7 days for some dermatophytes and molds.[8][9]
4. Reading the Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm) using calipers.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for MIC determination via broth microdilution.
Caption: Workflow for the disk diffusion susceptibility test.
References
- 1. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. [PDF] Comparative study of broth macrodilution and microdilution techniques for in vitro antifungal susceptibility testing of yeasts by using the National Committee for Clinical Laboratory Standards' proposed standard | Semantic Scholar [semanticscholar.org]
- 5. scielo.br [scielo.br]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with 5-bromo-N-ethylfuran-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-N-ethylfuran-2-carboxamide is a novel synthetic compound with potential therapeutic applications. As with any new chemical entity being considered for further development, a thorough in vitro evaluation of its effects on cell viability, proliferation, and mechanism of cell death is crucial. This document provides detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines using standard cell-based assays: the MTT assay for cell viability, Annexin V-FITC/Propidium Iodide staining for apoptosis detection, and cell cycle analysis by flow cytometry.
Data Presentation
The following tables summarize hypothetical data from studies evaluating the efficacy of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| HeLa | Cervical Cancer | 25.3 |
| A549 | Lung Cancer | 42.1 |
| MCF-7 | Breast Cancer | 18.9 |
| HepG2 | Liver Cancer | 33.7 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h treatment)
| Treatment Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 3.2 | 1.5 |
| 10 | 15.8 | 5.4 |
| 20 | 35.2 | 12.8 |
| 40 | 52.6 | 25.1 |
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24h treatment)
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4 | 28.1 | 16.5 |
| 15 | 68.2 | 15.3 | 16.5 |
| 30 | 75.9 | 8.6 | 15.5 |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[1][2] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.[1][2]
-
Materials:
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4][5]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is conjugated to a fluorochrome like FITC.[6] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.[6]
-
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and grow to about 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7][8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7][8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution based on DNA content.[10]
-
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[11]
-
Incubate the fixed cells for at least 30 minutes at 4°C.[11]
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Caption: Hypothetical apoptotic signaling pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. igbmc.fr [igbmc.fr]
- 9. static.igem.org [static.igem.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
"optimizing reaction conditions for 5-bromo-N-ethylfuran-2-carboxamide synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-N-ethylfuran-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Method A: Acyl Chloride Route. This involves a two-step process. First, 5-bromo-2-furoic acid is converted to its more reactive acyl chloride derivative, 5-bromo-2-furoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethylamine to form the desired amide.
-
Method B: Direct Amide Coupling. This one-pot method involves the direct coupling of 5-bromo-2-furoic acid and ethylamine in the presence of a coupling reagent. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
Q2: How do I choose between the acyl chloride route and the direct coupling method?
A2: The choice of method depends on several factors:
-
Scale of Reaction: For larger scale syntheses, the acyl chloride route may be more cost-effective.
-
Substrate Sensitivity: If your starting materials are sensitive to the harsh conditions sometimes associated with acyl chloride formation (e.g., heating with SOCl₂), the milder conditions of direct amide coupling are preferable.
-
Reagent Availability and Handling: Acyl chlorides can be moisture-sensitive and require careful handling. Direct coupling reagents are often easier to handle, though they can be more expensive.
-
Byproduct Removal: The acyl chloride method produces acidic byproducts (e.g., HCl) that need to be neutralized. Direct coupling methods generate byproducts (e.g., ureas from carbodiimide reagents) that are typically removed during workup and purification.
Q3: What are the typical reaction conditions for the acyl chloride method?
A3: A general procedure involves refluxing 5-bromo-2-furoic acid with an excess of thionyl chloride, sometimes in an inert solvent like toluene. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride. This is then dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) and reacted with ethylamine, usually in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.
Q4: What are the recommended conditions for direct amide coupling?
A4: Typically, 5-bromo-2-furoic acid, ethylamine, and the coupling reagent (e.g., EDC) are stirred in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The addition of HOBt can help to suppress racemization if chiral centers are present and can improve the reaction rate and yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of acyl chloride (Method A). | - Ensure the 5-bromo-2-furoic acid is completely dry. - Use a fresh bottle of thionyl chloride or oxalyl chloride. - Increase the reaction time and/or temperature for the acyl chloride formation step. |
| 2. Deactivation of coupling reagent (Method B). | - Use fresh, high-purity coupling reagents. - Ensure all glassware and solvents are anhydrous, as moisture can hydrolyze the coupling reagents. | |
| 3. Poor nucleophilicity of ethylamine. | - If using a salt of ethylamine (e.g., ethylamine hydrochloride), ensure a sufficient amount of base is added to liberate the free amine. | |
| 4. Competing side reactions. | - For the acyl chloride method, add the acyl chloride solution slowly to the ethylamine solution at a low temperature (e.g., 0 °C) to minimize side reactions. - For the direct coupling method, consider adding an additive like HOBt to suppress the formation of N-acylurea byproducts. | |
| Presence of Unreacted Starting Material | 1. Insufficient equivalents of reagents. | - Use a slight excess (1.1-1.2 equivalents) of the acyl chloride or the coupling reagent. - Ensure at least one equivalent of ethylamine is used. |
| 2. Short reaction time. | - Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed. | |
| Formation of a White Precipitate (in Method B) | 1. Formation of dicyclohexylurea (DCU) byproduct when using DCC. | - This is expected. DCU is largely insoluble in many organic solvents and can be removed by filtration at the end of the reaction. |
| Difficulty in Purifying the Product | 1. Co-elution with byproducts. | - If using column chromatography, try a different solvent system with varying polarity. - Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to purify the product. |
| 2. Residual coupling reagent byproducts. | - For EDC, byproducts are generally water-soluble and can be removed with an aqueous wash during workup. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method A: Acyl Chloride | Method B: Direct Coupling (EDC/HOBt) |
| Starting Materials | 5-bromo-2-furoic acid, SOCl₂, Ethylamine, Triethylamine | 5-bromo-2-furoic acid, Ethylamine, EDC, HOBt |
| Solvent | Toluene (for acyl chloride formation), DCM (for amidation) | DCM or DMF |
| Temperature | Reflux (for acyl chloride), 0 °C to RT (for amidation) | Room Temperature |
| Reaction Time | 2-4 hours (for acyl chloride), 1-3 hours (for amidation) | 12-24 hours |
| Typical Yield | 75-90% | 80-95% |
| Workup | Aqueous wash, extraction | Aqueous wash, extraction |
| Purification | Column chromatography or recrystallization | Column chromatography or recrystallization |
Experimental Protocols
Method A: Acyl Chloride Route
-
Synthesis of 5-bromo-2-furoyl chloride:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-furoic acid (1.0 eq) in toluene.
-
Add thionyl chloride (2.0-3.0 eq) dropwise.
-
Heat the mixture to reflux for 2-3 hours.
-
Allow the reaction to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting residue is crude 5-bromo-2-furoyl chloride.
-
-
Synthesis of this compound:
-
Dissolve the crude 5-bromo-2-furoyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C in an ice bath.
-
Slowly add the solution of 5-bromo-2-furoyl chloride to the ethylamine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Method B: Direct Amide Coupling
-
To a solution of 5-bromo-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Synthesis of 5-Bromo-N-ethylfuran-2-carboxamide
Welcome to the technical support center for the synthesis of 5-bromo-N-ethylfuran-2-carboxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete activation of 5-bromo-2-furoic acid | Ensure the coupling reagent (e.g., EDC, HATU) is fresh and used in the correct stoichiometric amount. Allow sufficient time for the activation of the carboxylic acid before adding ethylamine. For HATU, pre-activation of the carboxylic acid for 30 minutes with the coupling reagent and a base is recommended before adding the amine.[1] |
| Degradation of the furan ring | Avoid strongly acidic conditions, which can lead to furan ring opening.[2][3][4] If a strong acid is used for workup, perform it at low temperatures and minimize exposure time. |
| Loss of product during workup | This compound may have some water solubility. When performing aqueous washes, saturate the aqueous layer with NaCl (brine) to reduce the solubility of the product in the aqueous phase. |
| Inefficient purification | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point. |
| Thermal decarboxylation of the starting material | Avoid excessive heating of 5-bromo-2-furoic acid, as furoic acids can undergo thermal decarboxylation.[5] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted 5-bromo-2-furoic acid | Ensure complete reaction by using a slight excess of ethylamine. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. |
| N-acylurea byproduct (from carbodiimide coupling agents) | If using a carbodiimide like DCC or EDC, an N-acylurea byproduct can form.[6][7] For DCC, the byproduct (DCU) is often insoluble and can be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed with aqueous washes.[6][8] |
| Guanidinium byproduct (from uronium/aminium coupling agents) | When using reagents like HATU, a guanidinium byproduct can form from the reaction of the coupling reagent with the amine.[9] The order of addition is crucial; pre-activating the carboxylic acid can minimize this side reaction.[1] |
| Dibrominated species | If the bromination of a furan precursor is part of the synthesis, over-bromination can occur. Carefully control the stoichiometry of the brominating agent (e.g., NBS or Br₂). |
| Products from furan ring opening | The presence of multiple unidentified polar impurities could indicate the opening of the furan ring.[2][3][10] Ensure reaction and workup conditions are not strongly acidic. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common route involves the amide coupling of 5-bromo-2-furoic acid with ethylamine. The carboxylic acid is typically activated first with a coupling reagent before the addition of the amine.
Q2: What are the recommended coupling reagents for the amide formation step?
A2: Several coupling reagents can be effective. Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions, or uronium/aminium reagents like HATU with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you should observe the disappearance of the 5-bromo-2-furoic acid spot and the appearance of a new, typically less polar, product spot.
Q4: What are the typical purification methods for this compound?
A4: The primary method for purification is flash column chromatography on silica gel. Recrystallization from a suitable solvent system can also be employed to obtain highly pure material.
Q5: Are there any stability concerns with the furan ring during this synthesis?
A5: Yes, the furan ring can be sensitive to strong acids, which may lead to ring-opening side reactions.[2][3][4][10] It is advisable to maintain neutral or slightly basic conditions during the reaction and to be cautious with acidic workups.
Experimental Protocols
Protocol 1: Synthesis of this compound using EDC/HOBt
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To a solution of 5-bromo-2-furoic acid (1.0 eq) in a suitable aprotic solvent (e.g., DCM or DMF) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound using HATU
-
Dissolve 5-bromo-2-furoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add ethylamine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"byproduct formation in the amidation of 5-bromofuran-2-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amidation of 5-bromofuran-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents used for the amidation of 5-bromofuran-2-carboxylic acid?
A1: A variety of coupling reagents can be employed for the amidation of 5-bromofuran-2-carboxylic acid, similar to those used in standard peptide synthesis. The choice of reagent can impact reaction efficiency and byproduct formation. Commonly used classes of reagents include:
-
Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These are often used with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and minimize racemization if chiral amines are used.[1][2][3][4]
-
Uronium/Aminium Salts: such as HATU, HBTU, and TBTU. These reagents are known for their high efficiency and fast reaction times.[1][5]
-
Phosphonium Salts: like PyBOP and PyAOP. These are also highly effective coupling reagents.[1]
-
Other Reagents: 1,1'-Carbonyldiimidazole (CDI) is another effective activating agent for forming amides from carboxylic acids.[6]
Q2: What are the potential side reactions and byproducts I should be aware of during the amidation of 5-bromofuran-2-carboxylic acid?
A2: Several byproducts can form during the amidation reaction. These can be broadly categorized as those arising from the coupling process itself and those related to the specific structure of 5-bromofuran-2-carboxylic acid.
-
Coupling Reagent-Derived Byproducts:
-
Urea Derivatives: When using carbodiimides like DCC or DIC, the corresponding urea byproduct (e.g., dicyclohexylurea, DCU) is formed. DCU is poorly soluble in many organic solvents and can often be removed by filtration.[1][2]
-
Guanidinium Byproducts: With uronium/aminium reagents like HATU or HBTU, a side reaction between the reagent and the amine can form a guanidinium byproduct. This can be minimized by pre-activating the carboxylic acid before adding the amine.[2]
-
-
Substrate-Related Byproducts:
-
N-Acylurea: An O-acylisourea intermediate formed with carbodiimides can rearrange to a more stable, unreactive N-acylurea byproduct.
-
Racemization: If a chiral amine is used, racemization can occur. The use of additives like HOBt or HOAt can help to suppress this.[1][5]
-
Furan Ring Opening: The furan ring is known to be sensitive to acidic conditions.[7][8] While not a direct byproduct of the amidation coupling, prolonged exposure to strong acids or high temperatures could potentially lead to ring-opened byproducts.[9][10][11]
-
Dehalogenation: Although not widely reported for this specific reaction, loss of the bromine atom from the furan ring is a potential side reaction, particularly if catalytic methods involving transition metals are used for other transformations in the synthetic sequence.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Amide | 1. Incomplete activation of the carboxylic acid.2. Formation of unreactive carboxylate salt with the amine.3. Steric hindrance from the amine or carboxylic acid.4. Formation of N-acylurea byproduct (with carbodiimides).5. Guanidinium byproduct formation (with uronium reagents). | 1. Increase the amount of coupling reagent or extend the activation time.2. Ensure anhydrous conditions and consider using a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize any amine salts.[3]3. Switch to a more powerful coupling reagent like HATU or PyAOP.[1]4. Add HOBt or NHS to the reaction mixture to trap the active ester and prevent rearrangement.5. Pre-activate the carboxylic acid with the coupling reagent for a short period (15-30 minutes) before adding the amine.[1] |
| Presence of a Major, Insoluble Byproduct | 1. Formation of dicyclohexylurea (DCU) when using DCC. | 1. Filter the reaction mixture to remove the precipitated DCU. If the product is also insoluble, consider switching to DIC, which forms a more soluble urea byproduct, or use a water-soluble carbodiimide like EDCI if an aqueous workup is feasible.[1][2] |
| Multiple Unidentified Byproducts on TLC/LC-MS | 1. Furan ring decomposition under acidic conditions.2. Reaction temperature is too high.3. Incorrect order of reagent addition. | 1. Avoid strongly acidic conditions. If an acid scavenger is needed, use a hindered, non-nucleophilic base. Buffer the reaction if necessary.2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature).3. For uronium/aminium reagents, always add the coupling reagent to the carboxylic acid and base first, allow for a pre-activation period, and then add the amine. |
| Loss of Bromine Atom (observed by MS) | 1. Reductive dehalogenation by impurities or reagents.2. Side reaction in the presence of certain catalysts (less common for standard amidation). | 1. Ensure high purity of all reagents and solvents. Use freshly distilled solvents if necessary.2. If other catalytic steps are involved in the overall synthesis, consider the compatibility of the bromo-furan moiety with those conditions. |
Experimental Protocols
General Protocol for Amidation using HATU
-
Dissolve 5-bromofuran-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Add HATU (1.1-1.2 eq.) to the solution and stir for 15-30 minutes at room temperature for pre-activation.
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or saturated aqueous NH4Cl) and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Amidation using EDCI/HOBt
-
Dissolve 5-bromofuran-2-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.2 eq.) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction as described in the HATU protocol. The urea byproduct from EDCI is water-soluble and can be removed with an aqueous wash.
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-bromo-N-ethylfuran-2-carboxamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-bromo-N-ethylfuran-2-carboxamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Carboxylic Acid Activation | The chosen coupling reagent may not be effective for this substrate. Consider switching to a more potent activating agent. A comparison of commonly used coupling reagents is provided in Table 1. For example, HATU is often more efficient for challenging couplings compared to DCC.[1] |
| Poor Quality Starting Materials | Ensure the 5-bromo-2-furoic acid and ethylamine are pure and dry. Moisture can hydrolyze the activated carboxylic acid intermediate, leading to low yields. Consider using freshly distilled ethylamine and drying the 5-bromo-2-furoic acid under vacuum. |
| Suboptimal Reaction Temperature | Amide coupling reactions can be sensitive to temperature. If the reaction is too slow, consider a moderate increase in temperature (e.g., to 40-50 °C). However, excessive heat can lead to side reactions and degradation of the furan ring. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants and reagents are used. A slight excess of the amine (e.g., 1.1-1.2 equivalents) can sometimes improve the yield. However, a large excess can complicate purification. |
| Inappropriate Solvent | The choice of solvent is crucial for solubility and reactivity. Aprotic polar solvents like DMF, THF, or acetonitrile are commonly used for amide coupling reactions.[2] If solubility is an issue, consider a solvent screen to identify a more suitable medium. |
| Side Reaction of Amine with Coupling Reagent | Some coupling reagents, particularly those of the uronium/aminium type, can react with the amine to form a guanidinium byproduct, consuming the amine and reducing the yield. The order of addition is critical. It is generally recommended to activate the carboxylic acid with the coupling reagent before adding the amine. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted 5-bromo-2-furoic acid and/or byproducts from the coupling reagent will be present. Monitor the reaction by TLC or LC-MS to ensure it has reached completion. If the reaction stalls, a small addition of the coupling reagent or amine might help. |
| Formation of N-acylurea byproduct (with carbodiimides) | When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common impurity. This can be minimized by the addition of a nucleophilic catalyst such as HOBt or HOAt, which traps the O-acylisourea to form a more reactive and stable active ester. |
| Degradation of the Furan Ring | Furan rings can be sensitive to strongly acidic or basic conditions. Prolonged reaction times or harsh work-up procedures should be avoided. Isomerization of brominated furans has been observed in the presence of acid.[3] A neutral or slightly basic work-up is recommended. |
| Hydrolysis of the Activated Ester | If moisture is present in the reaction, the activated carboxylic acid can be hydrolyzed back to the starting carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Impurities | If the product and a major impurity have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Water-soluble Byproducts | Byproducts from many common coupling reagents (e.g., dicyclohexylurea from DCC, salts from uronium reagents) can sometimes be removed by an aqueous work-up. Washing the organic layer with a dilute acid (e.g., 1M HCl), a base (e.g., saturated NaHCO3 solution), and brine can help remove these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The recommended starting materials are 5-bromo-2-furoic acid and ethylamine. 5-bromo-2-furoic acid is commercially available.[4][5]
Q2: Which coupling reagent is best for this synthesis?
The "best" coupling reagent can depend on several factors, including cost, desired yield, and the scale of the reaction. For a laboratory-scale synthesis, HATU is known for its high efficiency and low rate of side reactions, though it is more expensive.[1][6] Carbodiimides like EDC, especially when used with an additive like HOBt or Oxyma, are a cost-effective and generally reliable option.[7] A comparison of common coupling reagents is provided in Table 1.
Q3: What are typical reaction conditions for the amide coupling?
A general procedure involves dissolving 5-bromo-2-furoic acid in an anhydrous aprotic solvent (e.g., DMF or THF) and adding the coupling reagent (and additive, if applicable). After a short activation period (typically 15-30 minutes at room temperature), ethylamine is added, and the reaction is stirred until completion (monitored by TLC or LC-MS). Reaction times can range from a few hours to overnight, and the temperature is often kept at room temperature or slightly elevated (e.g., 40-50 °C).[8]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The starting carboxylic acid, the amide product, and any major byproducts should have different Rf values. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q5: What is the best method for purifying the final product?
Flash column chromatography on silica gel is a common and effective method for purifying furan carboxamides.[8] A gradient of ethyl acetate in hexane is a typical eluent system. Recrystallization can also be a viable option if a suitable solvent is found.
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive (optional) | Advantages | Disadvantages |
| DCC (Dicyclohexylcarbodiimide) | HOBt, HOAt | Inexpensive, widely used. | Forms insoluble dicyclohexylurea (DCU) byproduct which can be difficult to remove completely. Can cause racemization in chiral substrates. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt, Oxyma | Water-soluble carbodiimide; byproducts are easily removed with an aqueous work-up.[7] | More expensive than DCC. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | Very efficient, fast reaction rates, low racemization.[1][6] | Expensive, can react with the amine if not used correctly.[1] |
| CDI (1,1'-Carbonyldiimidazole) | - | Byproducts are gaseous (CO2) and imidazole, which is water-soluble.[9] | Can be sensitive to moisture. |
| T3P (Propylphosphonic Anhydride) | - | High yielding, byproducts are water-soluble. | Can be viscous and difficult to handle. |
Experimental Protocols
General Protocol for the Synthesis of this compound using HATU
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To a solution of 5-bromo-2-furoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
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Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
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Add ethylamine (1.1 eq) dropwise to the reaction mixture.
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Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
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Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-bromo-N-(2-{[(3,5-dimethylphenyl)carbamoyl]amino}ethyl)furan-2-carboxamide | Molport-048-396-266 | Novel [molport.com]
- 5. 5-bromo-N-ethyl-N-[(pyridin-4-yl)methyl]furan-2-carboxamide | Molport-002-106-766 | Novel [molport.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
"troubleshooting purification of 5-bromo-N-ethylfuran-2-carboxamide"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-bromo-N-ethylfuran-2-carboxamide.
Troubleshooting Purification of this compound
Question: My crude this compound appears as a complex mixture on TLC analysis after synthesis. What are the likely impurities?
Answer: The nature of impurities largely depends on the synthetic route employed. Common methods for synthesizing amides include the reaction of a carboxylic acid with an amine using a coupling agent, or the reaction of an acyl chloride with an amine.
If you used a coupling agent (e.g., DCC, EDC):
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Unreacted Starting Materials: 5-bromo-2-furoic acid and ethylamine may be present.
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Coupling Agent Byproducts: Ureas derived from the coupling agent are common. For example, dicyclohexylurea (DCU) from DCC is notoriously difficult to remove due to its low solubility in many organic solvents.
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N-acylurea: A common side product is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.
If you used an acyl chloride route (from 5-bromo-2-furoyl chloride):
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Unreacted Acyl Chloride: The acyl chloride is highly reactive and may persist if the reaction is incomplete. It can hydrolyze back to the carboxylic acid upon workup.
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Excess Amine: If an excess of ethylamine was used, it will be present in the crude product.
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Hydrolysis Product: 5-bromo-2-furoic acid can be present due to the hydrolysis of the acyl chloride.
Question: I am having difficulty purifying this compound by column chromatography. The compound is either not moving from the baseline or is eluting with impurities.
Answer: Column chromatography is a standard method for purifying amides, but challenges can arise. Here are some troubleshooting steps:
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Solvent System Optimization: The polarity of the eluent is critical. For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
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If your compound is stuck at the baseline, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).
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If your compound is eluting too quickly with impurities, decrease the eluent polarity.
-
-
TLC Analysis: Before running a column, always perform a thorough TLC analysis with different solvent systems to find the optimal separation conditions. Aim for an Rf value of 0.25-0.35 for your target compound.
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Stationary Phase: Silica gel is the most common stationary phase. However, if your compound is acid-sensitive, it may degrade on the column. In such cases, you can use deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
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Sample Loading: Ensure your crude sample is dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading it onto the column. If solubility is an issue, you can use the "dry loading" technique.
Question: Can I use recrystallization to purify this compound? If so, what solvents should I try?
Answer: Recrystallization is an excellent alternative to chromatography, especially if the crude product is relatively clean. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
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Single Solvent Recrystallization: You can try polar solvents like ethanol, methanol, or acetone. Acetonitrile is also a good candidate for recrystallizing amides.
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Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, allow the solution to cool slowly. Common solvent pairs include:
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Dichloromethane/Hexane
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Ethyl acetate/Hexane
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Methanol/Water
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Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound?
Q2: Are there any known safety concerns when handling this compound?
A2: Specific toxicity data for this compound is not available. However, as with any novel chemical, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. Brominated organic compounds can be irritants, so avoid inhalation, ingestion, and skin contact.
Q3: My NMR spectrum of the purified product shows broad peaks for the ethyl group. Is this normal?
A3: Yes, this is a common observation for amides. The C-N bond of the amide has partial double bond character, which restricts rotation around this bond. This restricted rotation can lead to the two protons on the methylene group of the ethyl substituent being in different chemical environments, resulting in broadening or even splitting of the signals in the NMR spectrum. This effect can be temperature-dependent.
Quantitative Data Summary
The following table presents hypothetical data for the purification of this compound using different methods. This data is for illustrative purposes to aid in the comparison of potential purification outcomes.
| Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) | Key Parameters |
| Column Chromatography | 75 | >98 | 65 | Stationary Phase: Silica GelEluent: 30% Ethyl Acetate in Hexane |
| Recrystallization (Ethanol) | 75 | 95 | 70 | Solvent: EthanolProcedure: Hot filtration, slow cooling |
| Recrystallization (DCM/Hexane) | 75 | 97 | 60 | Solvent System: Dichloromethane/HexaneProcedure: Slow cooling |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the silica bed.
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Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane) to elute the target compound.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves, it is a good candidate solvent. Allow it to cool to see if crystals form.
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Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
"stability issues of 5-bromo-N-ethylfuran-2-carboxamide in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-bromo-N-ethylfuran-2-carboxamide in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are hydrolysis of the amide bond and degradation of the brominated furan ring. Hydrolysis can be catalyzed by acidic or basic conditions, leading to the formation of 5-bromofuran-2-carboxylic acid and ethylamine. The brominated furan ring may be susceptible to degradation, particularly when exposed to light.
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To ensure maximum stability, solutions of this compound should be stored at low temperatures (-20°C to -80°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to moisture. The use of amber vials or wrapping containers in aluminum foil is highly recommended. For major quantities, consider storage in bunded areas to prevent environmental contamination in case of a leak.[1]
Q3: Which solvents are recommended for dissolving this compound to enhance stability?
A3: While specific solubility data is limited, aprotic organic solvents such as DMSO or DMF are generally preferred for stock solutions. For aqueous buffers, it is crucial to maintain a neutral pH (around 7.0) to minimize acid- or base-catalyzed hydrolysis. The use of freshly prepared buffers is recommended.
Q4: Can I expect degradation of the compound during my experiments at room temperature?
A4: Prolonged exposure to room temperature, especially in aqueous solutions and under direct light, may lead to degradation. It is advisable to prepare fresh solutions for each experiment and minimize the time the compound spends at room temperature. If experiments require extended incubation periods, stability at the experimental temperature should be assessed.
Q5: Are there any known incompatible materials or reagents?
A5: Avoid strong acids and bases as they can catalyze the hydrolysis of the amide bond.[1] Additionally, exposure to strong oxidizing agents should be avoided as they may react with the furan ring. Solutions in certain solvents, like chloroform (CDCl3), may become acidic over time and catalyze degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of compound degradation in your solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Appearance of new peaks in chromatography analysis (e.g., HPLC, LC-MS).
This is a strong indicator of compound degradation.
Potential Degradation Pathways:
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Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to form 5-bromofuran-2-carboxylic acid and ethylamine.[1]
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Photodegradation: Exposure to light, particularly UV, can cause debromination of the furan ring, leading to the formation of N-ethylfuran-2-carboxamide and other related photoproducts.
Proposed Degradation Pathway Diagram:
Caption: Potential degradation pathways of this compound.
Quantitative Data Summary
| Condition | Solvent | Temperature (°C) | Incubation Time (days) | Remaining Compound (%) | Degradation Product(s) Observed |
| pH | |||||
| 4.0 | Aqueous Buffer | 25 | 7 | 85 | 5-bromofuran-2-carboxylic acid |
| 7.0 | Aqueous Buffer | 25 | 7 | >98 | Not Detected |
| 9.0 | Aqueous Buffer | 25 | 7 | 90 | 5-bromofuran-2-carboxylic acid |
| Temperature | |||||
| -20 | DMSO | -20 | 30 | >99 | Not Detected |
| 4 | DMSO | 4 | 30 | >99 | Not Detected |
| 25 | DMSO | 25 | 30 | 97 | Minor unknown peaks |
| Light Exposure | |||||
| Dark | Aqueous Buffer (pH 7) | 25 | 1 | >99 | Not Detected |
| Ambient Light | Aqueous Buffer (pH 7) | 25 | 1 | 96 | N-ethylfuran-2-carboxamide |
| UV Light (254 nm) | Aqueous Buffer (pH 7) | 25 | 1 | 75 | N-ethylfuran-2-carboxamide and others |
Experimental Protocols
Representative Protocol for Assessing Solution Stability
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent and under defined conditions.
Objective: To determine the degradation rate of this compound in solution under specified conditions (e.g., pH, temperature, light exposure).
Materials:
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This compound (solid)
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Selected solvent (e.g., DMSO, buffered aqueous solution)
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HPLC or LC-MS system with a suitable column (e.g., C18)
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Calibrated analytical balance
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Volumetric flasks and pipettes
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Incubator or water bath for temperature control
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Light source (for photostability testing, e.g., UV lamp)
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Amber and clear glass vials
Methodology:
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Preparation of Stock Solution:
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Accurately weigh a known amount of this compound.
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Dissolve the compound in the chosen solvent to a final concentration of 1 mg/mL in a volumetric flask. This is your stock solution.
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Preparation of Test Samples:
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Dilute the stock solution with the same solvent to a working concentration (e.g., 10 µg/mL) in separate vials for each condition to be tested.
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For photostability, use both amber (dark control) and clear vials.
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Incubation:
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Place the vials under the desired experimental conditions (e.g., different temperatures, light exposure).
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A "time zero" sample should be analyzed immediately after preparation.
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Sample Analysis:
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At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.
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Analyze the samples by a validated HPLC or LC-MS method.
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The method should be able to separate the parent compound from potential degradation products.
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Data Analysis:
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Calculate the percentage of the remaining this compound at each time point relative to the "time zero" sample.
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Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
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Identify and quantify any major degradation products if standards are available.
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Experimental Workflow Diagram:
Caption: General workflow for conducting a solution stability study.
References
Technical Support Center: Scale-up Synthesis of 5-bromo-N-ethylfuran-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-bromo-N-ethylfuran-2-carboxamide.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete activation of 5-bromofuran-2-carboxylic acid | - Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient molar excess. - Consider extending the reaction time or slightly increasing the temperature during the activation step. - For peptide coupling reagents (e.g., EDC, HATU), ensure anhydrous conditions as they are sensitive to moisture. |
| Side reactions of the activated carboxylic acid | - Add the activated acid or its solution to the ethylamine solution dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions. - Use a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction. |
| Low reactivity of ethylamine | - Ensure the ethylamine solution's concentration is accurate. - Consider using a slight excess of ethylamine to drive the reaction to completion. |
| Product loss during work-up and purification | - Optimize the extraction solvent system to ensure efficient partitioning of the product. - If using column chromatography, select an appropriate solvent system to avoid product tailing or irreversible adsorption. Consider using a filter agent like celite to remove fine precipitates before extraction. |
| "Halogen dance" rearrangement | In brominated furans, the bromine atom can sometimes migrate to other positions on the furan ring under certain conditions, leading to isomeric impurities and reduced yield of the desired product.[1] - Use milder reaction conditions (lower temperatures, less harsh bases). - Analyze the crude product by NMR or LC-MS to check for the presence of isomers. |
Issue 2: Impurities in the Final Product
| Potential Impurity | Source | Mitigation and Removal |
| Unreacted 5-bromofuran-2-carboxylic acid | Incomplete reaction. | - Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) during work-up to remove the acidic starting material. - Recrystallization or column chromatography. |
| Di-acylated ethylamine | Reaction of the product with another molecule of activated carboxylic acid. | - Use a controlled stoichiometry of the activated carboxylic acid. - Add the activated acid slowly to the ethylamine solution. |
| Polymeric byproducts | Self-condensation of the activated carboxylic acid or reaction with impurities. | - Ensure high purity of starting materials. - Maintain a low reaction temperature. - Purification by column chromatography. |
| Isomeric brominated furan impurities | "Halogen dance" rearrangement.[1] | - Optimize reaction conditions to minimize rearrangement (see Issue 1). - Separation by preparative HPLC or careful column chromatography may be possible but can be challenging on a large scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for activating 5-bromofuran-2-carboxylic acid for amidation?
A1: The most common and cost-effective method for large-scale synthesis is the conversion of the carboxylic acid to its acid chloride. This is typically achieved by reacting 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-bromofuran-2-carbonyl chloride is highly reactive and readily couples with ethylamine.
Q2: What are some alternative coupling reagents for this amidation, and what are their pros and cons?
A2: Several peptide coupling reagents can be used, especially for smaller-scale synthesis or when milder conditions are required.
| Coupling Reagent | Pros | Cons |
| EDC/HOBt | High yields, mild conditions, good for sensitive substrates. | Higher cost, requires anhydrous conditions, can be difficult to remove byproducts.[2] |
| HATU/DIPEA | Very efficient, fast reaction times. | Expensive, can cause racemization in chiral substrates (not applicable here).[2] |
| TiCl₄ | Can be effective for direct condensation.[3] | Requires careful handling due to its reactivity with moisture. |
| SO₂F₂ | Can mediate direct coupling at room temperature.[4] | Requires handling of a gaseous reagent. |
Q3: What are the recommended solvents for the amidation reaction?
A3: The choice of solvent depends on the activation method.
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For acid chloride route: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used.
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For peptide coupling reagents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often preferred.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture is spotted on a TLC plate or injected into an HPLC system and compared to the starting materials and a reference standard of the product.
Q5: What is the best method for purifying this compound on a large scale?
A5: For large-scale purification, recrystallization is often the most practical and economical method. The choice of solvent for recrystallization needs to be determined experimentally, but common choices include ethyl acetate/hexanes, ethanol/water, or isopropanol. If recrystallization does not provide the desired purity, column chromatography using silica gel may be necessary, although it is less ideal for very large quantities.
Experimental Protocols
Protocol 1: Synthesis of 5-bromofuran-2-carbonyl chloride
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To a stirred suspension of 5-bromofuran-2-carboxylic acid (1.0 eq) in toluene (5-10 volumes), add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.
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Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or the cessation of gas evolution.
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Cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure to remove excess toluene and thionyl chloride, yielding the crude 5-bromofuran-2-carbonyl chloride as an oil or low-melting solid. This is often used directly in the next step without further purification.
Protocol 2: Amide Coupling with Ethylamine
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Dissolve ethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a reaction vessel cooled to 0-5 °C.
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Dissolve the crude 5-bromofuran-2-carbonyl chloride from Protocol 1 in the same solvent.
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Add the acid chloride solution dropwise to the stirred ethylamine solution, maintaining the temperature between 0-10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or HPLC.
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Quench the reaction by adding water.
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Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and a saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6134-61-8|5-Bromofuran-2-carboxamide|BLD Pharm [bldpharm.com]
- 4. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"alternative coupling reagents for 5-bromo-N-ethylfuran-2-carboxamide synthesis"
Welcome to the technical support center for the synthesis of 5-bromo-N-ethylfuran-2-carboxamide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols related to the use of alternative coupling reagents for this specific amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents used for forming the amide bond in this compound?
A1: The most common methods for this type of amide bond formation involve the activation of the carboxylic acid (5-bromofuran-2-carboxylic acid). Standard reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][2][3]
Q2: Why would I need an alternative coupling reagent for this synthesis?
A2: While standard carbodiimide methods are widely used, several challenges can necessitate alternative reagents:
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Low Yields: The reaction may be sluggish or incomplete due to the specific electronic properties of the furan ring or steric hindrance.
-
Side Reactions: Carbodiimide reagents can lead to the formation of N-acylurea byproducts, which can be difficult to remove during purification.[4]
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Racemization: In syntheses involving chiral centers, racemization can be a significant issue with some older reagents.[5]
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Safety and Handling: Some additives like HOBt are potentially explosive, prompting a search for safer alternatives like OxymaPure.[6][7] More modern reagents often offer better solubility and easier handling.[7][8]
Q3: What are the main classes of alternative coupling reagents available?
A3: Alternative coupling reagents are typically categorized into two main classes, which offer higher reactivity and efficiency compared to carbodiimides alone:
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Phosphonium Salts: These reagents, such as BOP and PyBOP®, convert carboxylic acids into highly reactive intermediates.[6] PyBOP is often preferred over BOP because it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2][6]
-
Aminium/Uronium Salts: This is the most popular class for efficient coupling and includes well-known reagents like HBTU, TBTU, HATU, and the more recent COMU.[6][9] HATU is generally considered more reactive and provides faster couplings with less epimerization than HBTU.[2][9] COMU is a third-generation uronium reagent based on the non-explosive OxymaPure, offering high efficiency, excellent solubility, and a better safety profile.[6][7][8]
Q4: Are there any specific considerations when working with a furan-containing carboxylic acid?
A4: Yes, furan rings can be sensitive to harsh acidic or oxidative conditions. The reaction conditions, including the choice of coupling reagent and base, should be mild to prevent degradation of the furan moiety. Microwave-assisted synthesis has been shown to be effective for preparing furan-containing amides, often leading to shorter reaction times and higher yields under mild conditions.[10]
Troubleshooting Guide
Problem: My reaction yield is very low or the reaction is not going to completion.
-
Possible Cause 1: Insufficient Reagent Reactivity. Standard carbodiimides like EDC may not be potent enough to efficiently activate the 5-bromofuran-2-carboxylic acid.
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Possible Cause 2: Poor Solubility. One of the starting materials or the activated intermediate may have poor solubility in the chosen solvent, hindering the reaction.
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Possible Cause 3: Inappropriate Base. The base used can significantly impact the reaction. Sterically hindered non-nucleophilic bases are crucial.
Problem: I am observing a significant amount of an insoluble byproduct.
-
Possible Cause: N-acylurea Formation. This is a classic side reaction when using carbodiimides like DCC or EDC without an additive. The byproduct from DCC (DCU) is notoriously insoluble and difficult to remove.[2]
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Solution 1: If using a carbodiimide, ensure an additive like HOBt or, preferably, the safer alternative OxymaPure is included in the reaction mixture. This traps the activated acid as an active ester, preventing rearrangement to the N-acylurea.
-
Solution 2: Switch to a phosphonium (e.g., PyBOP) or uronium (e.g., HCTU, COMU) reagent, which do not produce these byproducts.[6]
-
Problem: The purification of my final product is very difficult.
-
Possible Cause 1: Byproducts from the Coupling Reagent. The byproducts of many coupling reagents (e.g., HOBt, DMAP, urea derivatives) can complicate purification.
-
Solution: Choose a reagent where the byproducts are water-soluble, facilitating their removal during an aqueous workup. The urea byproduct from EDC is water-soluble, making it easier to remove than DCU.[2] The byproducts of COMU are also generally easy to remove.
-
-
Possible Cause 2: Unreacted Starting Material. An incomplete reaction will leave unreacted carboxylic acid, which can be difficult to separate from the amide product.
-
Solution: Ensure the reaction goes to completion by using a more efficient coupling reagent (see "Low Yield" section). An acidic wash (e.g., dilute HCl or KHSO₄) during workup can help remove any unreacted ethylamine, while a basic wash (e.g., dilute NaHCO₃) can remove unreacted 5-bromofuran-2-carboxylic acid.
-
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the characteristics of different classes of coupling reagents applicable to the synthesis of this compound.
| Reagent Class | Example Reagents | Typical Yield Range | Typical Reaction Time | Relative Cost | Key Advantages & Disadvantages |
| Carbodiimides | DCC, EDC | 40-70% | 12-24 hours | Low | Advantages: Inexpensive, readily available. Disadvantages: Slower reaction rates, risk of N-acylurea byproduct, racemization risk, DCU (from DCC) is insoluble.[2][3] |
| Phosphonium Salts | BOP, PyBOP | 70-95% | 1-6 hours | Medium-High | Advantages: High efficiency, low racemization. Disadvantages: BOP produces carcinogenic HMPA byproduct; PyBOP is a safer alternative.[2][6] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | 80-99% | 15 min - 4 hours | High | Advantages: Very high efficiency, fast reactions, low racemization.[9][12] Disadvantages: Higher cost, potential for side reaction with primary amine if used in large excess.[2][9] |
| Safer Alternatives | COMU (Uronium), T3P® (Phosphonic Anhydride) | 85-99% | 30 min - 2 hours | High | Advantages: Excellent safety profile (non-explosive), high reactivity, good solubility (COMU).[7][8] Disadvantages: High cost. |
Note: Yields and reaction times are representative and can vary significantly based on substrate, solvent, temperature, and scale.
Experimental Protocols
Protocol 1: Standard Synthesis using EDC/HOBt
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromofuran-2-carboxylic acid (1.0 equiv) in anhydrous DMF.
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Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of ethylamine (1.1 equiv) and a non-nucleophilic base such as DIPEA (2.5 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Alternative Synthesis using COMU
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromofuran-2-carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF.
-
Base and Amine Addition: Add DIPEA (2.0 equiv) to the mixture. The solution may change color. After 2-5 minutes, add ethylamine (1.05 equiv).
-
Reaction: Stir the reaction at room temperature for 1-3 hours. The high reactivity of COMU typically leads to very short reaction times.[7] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and reagent byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. scribd.com [scribd.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. nbinno.com [nbinno.com]
"minimizing impurities in 5-bromo-N-ethylfuran-2-carboxamide production"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 5-bromo-N-ethylfuran-2-carboxamide.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route employed.
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Unreacted Starting Materials: Residual 5-bromo-2-furoic acid and ethylamine.
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Coupling Agent Byproducts: If using peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the formation of N-acylurea is a common side reaction.[1][2]
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Side-Reaction Products: When using thionyl chloride to form the acyl chloride intermediate, excess reagent can potentially lead to the formation of imidoyl chlorides.
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Degradation Products: Hydrolysis of the amide bond can lead to the formation of 5-bromo-2-furoic acid.
Q2: My reaction mixture shows multiple spots on TLC, and the yield of the desired product is low. What could be the cause?
A2: A messy reaction profile and low yield can stem from several factors:
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Suboptimal Reaction Temperature: Elevated temperatures can lead to thermal degradation of starting materials and products, resulting in a complex mixture of impurities.[3] It is crucial to maintain the recommended temperature for the chosen synthetic protocol.
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Incorrect Stoichiometry: An inappropriate ratio of coupling agents, base, or reactants can lead to the formation of side products and unreacted starting materials.
-
Moisture Contamination: The presence of water can hydrolyze activated intermediates (e.g., acyl chloride, O-acylisourea) back to the carboxylic acid, reducing the yield of the desired amide. Ensure all glassware is dry and use anhydrous solvents.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction kinetics and the solubility of reactants and intermediates, potentially favoring side reactions.
Q3: I am having difficulty removing the urea byproduct after using EDC as a coupling agent. How can I improve the purification?
A3: The urea byproduct from EDC is often water-soluble, which can aid in its removal.[4] However, if you are facing challenges, consider the following:
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Aqueous Workup: Perform multiple extractions with a dilute acid solution (e.g., 0.1 M HCl) to remove the basic urea byproduct and any unreacted amine. This is followed by a wash with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and the acidic HOBt.
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Solvent Choice for Workup: Using a solvent like ethyl acetate for extraction can facilitate the separation of the organic and aqueous layers.
-
Column Chromatography: If aqueous workup is insufficient, column chromatography on silica gel is an effective method for separating the desired product from the urea byproduct and other impurities. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
Q4: My final product shows a peak corresponding to 5-bromo-2-furoic acid in the HPLC analysis. How can I prevent this?
A4: The presence of 5-bromo-2-furoic acid in the final product can be due to two main reasons:
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Incomplete Reaction: The amidation reaction may not have gone to completion, leaving unreacted starting material. To address this, you can try:
-
Increasing the reaction time.
-
Using a slight excess of the coupling agent and ethylamine.
-
Ensuring efficient stirring to maintain a homogeneous reaction mixture.
-
-
Product Hydrolysis: The amide product might be hydrolyzing back to the carboxylic acid during the workup or storage. To prevent this:
-
Avoid strongly acidic or basic conditions during the workup.
-
Ensure the final product is thoroughly dried and stored in a cool, dry place.
-
Data Presentation
Table 1: Impact of Reaction Conditions on Product Purity (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C | Purity (%) | Major Impurity |
| Coupling Agent | EDC/HOBt | Thionyl Chloride | EDC/HOBt | 95 | N-Acylurea |
| Temperature | 25°C | 0°C to 25°C | 50°C | 98 | 5-bromo-2-furoic acid |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (ACN) | 97 | Unidentified polar impurity |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | No Base (for acyl chloride route) | 96 | Residual base |
Note: This table is illustrative and actual results may vary depending on the specific experimental setup.
Experimental Protocols
Synthesis of this compound using EDC/HOBt
-
Preparation: To a solution of 5-bromo-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Activation: Cool the mixture to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Amidation: Stir the reaction mixture at 0°C for 30 minutes, then add ethylamine (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Analytical Method: Purity Determination by RP-HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
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Gradient: Start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impurity Issues
Caption: Decision tree for troubleshooting common impurity issues.
References
- 1. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-bromo-N-ethylfuran-2-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-bromo-N-ethylfuran-2-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is a standard synthetic route for this compound?
A common and effective two-step synthetic route begins with the bromination of 2-furoic acid to produce 5-bromo-2-furoic acid. The resulting acid is then converted to an acid chloride, which subsequently reacts with ethylamine to form the final amide product.
Q2: Which coupling reagents are suitable for the amidation step?
While converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride is a standard method, direct amide coupling reagents can also be used. Options include carbodiimides like DCC or EDC, often in the presence of an activating agent such as HOBt. However, the acid chloride route is often straightforward for this substrate.
Q3: What are the expected yields and purity for this synthesis?
The synthesis of the precursor, 5-bromo-2-furoic acid, from 2-furoic acid can achieve yields of around 86%[1]. The subsequent amidation step is typically high-yielding. Commercially available analogs of the final product are often cited with a purity of over 90%[2]. Final yields will, however, depend on the specific reaction conditions and purification methods employed.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A co-spot of the starting material and the reaction mixture will show the consumption of the starting material and the appearance of the product spot.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete conversion of the carboxylic acid to the acid chloride.2. Deactivation of the amine (e.g., present as a hydrochloride salt).3. Insufficiently reactive coupling agents.4. Low reaction temperature. | 1. Ensure the complete removal of excess thionyl chloride under vacuum.2. Neutralize the amine salt with a base like triethylamine or by performing an aqueous wash with sodium bicarbonate before the reaction.3. If using direct coupling, consider more potent reagents like HATU.4. While some amidations proceed at room temperature, gentle heating (e.g., 50-60 °C) may be required. |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time.2. Inadequate mixing.3. Stoichiometry of reactants is incorrect. | 1. Monitor the reaction by TLC until the starting material is consumed.2. Ensure vigorous stirring, especially in heterogeneous mixtures.3. Use a slight excess (1.1-1.2 equivalents) of the amine. |
| Product is an Oil and Difficult to Purify | 1. Presence of impurities, such as urea byproducts if using carbodiimide coupling agents.2. Residual solvent. | 1. If using DCC, the byproduct DCU can be challenging to remove. Consider using EDC, as the resulting urea byproduct is water-soluble and can be removed with an acidic wash.2. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purification by column chromatography is recommended. |
| Discoloration of the Final Product (e.g., yellow or brown) | 1. Furan ring instability, especially under acidic conditions.2. Side reactions from overheating. | 1. Avoid prolonged exposure to strong acids. Ensure all acidic reagents are quenched and removed during the workup.2. Maintain careful temperature control throughout the reaction and purification process. |
Experimental Protocols
Synthesis of 5-bromo-2-furoic acid
This procedure is adapted from a method for the bromination of 2-furoic acid[1].
-
Dissolve 2-furoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and carbon tetrachloride.
-
Slowly add bromine (0.6 equivalents) portion-wise to the solution while maintaining the reaction temperature at approximately 60°C.
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Stir the reaction mixture for 24 hours.
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After completion, concentrate the mixture under reduced pressure to remove the solvent.
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Wash the resulting solid with hot deionized water, filter, and dry to obtain 5-bromo-2-furoic acid.
Synthesis of this compound
-
Acid Chloride Formation : Suspend 5-bromo-2-furoic acid (1 equivalent) in toluene. Add thionyl chloride (approximately 2 equivalents) and reflux the mixture for 2 hours[3]. Concentrate the solution under vacuum to yield the crude 5-bromo-2-furoyl chloride.
-
Amidation : Dissolve the crude acid chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. Cool the solution in an ice bath.
-
Slowly add a solution of ethylamine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Workup Procedure
A general aqueous workup is effective for isolating the product[2].
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
1 M citric acid solution to remove excess amine and triethylamine.
-
1 M sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts.
-
Saturated sodium chloride (brine) solution to reduce the water content in the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields for Synthesis Steps
| Reaction Step | Starting Material | Product | Reported Yield (%) | Reference |
| Bromination | 2-Furoic Acid | 5-Bromo-2-furoic acid | 86% | [1] |
| Amidation | 5-Bromo-2-furoyl chloride | This compound | Typically >80% (Estimated) | General Amidation |
Table 2: Purity Specifications
| Product | Typical Purity | Source |
| This compound Analogs | >90% | Commercial Suppliers[2] |
Visualizations
References
Validation & Comparative
Comparative Analysis of 5-bromo-N-ethylfuran-2-carboxamide and Other Antibiotics: A Guide for Researchers
This guide provides a comparative analysis of the potential antimicrobial properties of 5-bromo-N-ethylfuran-2-carboxamide against established antibiotic agents. Due to the limited publicly available data on this compound, this analysis utilizes data from closely related furan-2-carboxamide derivatives as a proxy to provide a preliminary performance comparison. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
Furan-2-carboxamide derivatives have emerged as a promising class of compounds with potential antimicrobial and anti-virulence properties. While direct data on this compound is scarce, related compounds have demonstrated activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus. The primary mechanism of action for some furan derivatives appears to be the inhibition of quorum sensing, a bacterial communication system that regulates virulence and biofilm formation. This mode of action is distinct from many conventional antibiotics that target essential cellular processes like cell wall synthesis or protein production. This guide presents a comparative overview of the antimicrobial efficacy of furan-2-carboxamide derivatives and common antibiotics, details the experimental protocols for such evaluations, and visualizes the potential mechanisms and workflows.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various furan-2-carboxamide derivatives against E. coli and S. aureus, compared with several common antibiotics. Lower MIC values indicate greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) against Escherichia coli
| Compound/Antibiotic | Class | MIC (µg/mL) |
| Furan-2-Carboxamide Derivatives (Proxy) | Furan Derivative | 250 - 300[1] |
| Ampicillin | β-Lactam | 2 - 8[2][3][4][5] |
| Ciprofloxacin | Fluoroquinolone | ≤0.06 - 1[1][6][7][8] |
| Gentamicin | Aminoglycoside | 2 - 30[9][10][11][12] |
| Tetracycline | Tetracycline | 8 - 256[13][14][15][16][17] |
Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound/Antibiotic | Class | MIC (µg/mL) |
| Furan-2-Carboxamide Derivatives (Proxy) | Furan Derivative | 265 - 270[1] |
| Ampicillin | β-Lactam | 0.6 - 32[2][18][19][20] |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 1[21][22][23][24][25] |
| Gentamicin | Aminoglycoside | 0.235 - 0.5[26][27][28] |
| Tetracycline | Tetracycline | Data not consistently available |
Potential Mechanism of Action: Quorum Sensing Inhibition
Several studies suggest that furanone derivatives, the structural basis of furan-2-carboxamides, can interfere with bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation. By disrupting QS, furan derivatives can potentially reduce the pathogenicity of bacteria without directly killing them, which may exert less selective pressure for the development of resistance.[29][30][31][32][33]
Caption: Quorum Sensing Inhibition Pathway
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[34][35][36][37][38]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compound/Antibiotic: Prepare a stock solution of the test compound (e.g., this compound) and standard antibiotics in a suitable solvent (e.g., DMSO). Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.
-
Bacterial Strains: Use standardized bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213). Culture the bacteria on appropriate agar plates overnight at 37°C.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
Aseptically pick several colonies from the overnight culture and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of the test compound/antibiotic to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of the compound/antibiotic that completely inhibits visible growth of the organism.
Caption: Broth Microdilution Workflow
Conclusion
The available data on furan-2-carboxamide derivatives suggest a potential for antimicrobial and, notably, anti-virulence activity. Their efficacy, as represented by proxy compounds, appears to be lower than that of many established antibiotics in terms of direct bacterial growth inhibition (higher MIC values). However, their unique potential mechanism of quorum sensing inhibition presents a compelling avenue for further research, particularly in the context of combating antimicrobial resistance and addressing virulence-mediated pathologies. Direct experimental evaluation of this compound is essential to definitively determine its antimicrobial spectrum and potency. The methodologies and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. droracle.ai [droracle.ai]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [labs.sciety.org]
- 10. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 11. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | YhjX Regulates the Growth of Escherichia coli in the Presence of a Subinhibitory Concentration of Gentamicin and Mediates the Adaptive Resistance to Gentamicin [frontiersin.org]
- 13. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 27. academic.oup.com [academic.oup.com]
- 28. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 29. snu.elsevierpure.com [snu.elsevierpure.com]
- 30. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. [PDF] Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. | Semantic Scholar [semanticscholar.org]
- 32. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. journals.asm.org [journals.asm.org]
- 35. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 36. protocols.io [protocols.io]
- 37. journals.asm.org [journals.asm.org]
- 38. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Furan-2-Carboxamide Derivatives: A Comparative Guide
A detailed analysis of the structure-activity relationship (SAR) of 5-bromo-N-ethylfuran-2-carboxamide derivatives remains a niche area of research. However, by examining related furan-2-carboxamide analogs, we can glean valuable insights into the pharmacophoric requirements for various biological activities, including antibiofilm and antibacterial effects. This guide provides a comparative analysis of these derivatives, summarizing key quantitative data, experimental protocols, and the logical framework of SAR studies.
Comparative Biological Activity of Furan-2-Carboxamide Derivatives
For instance, a diversity-oriented synthesis of furan-2-carboxamides revealed their potential as antibiofilm agents against Pseudomonas aeruginosa. In this study, variations in the substituent attached to the carboxamide nitrogen led to a range of activities. This suggests that the N-substituent plays a crucial role in the molecule's interaction with its biological target.
Similarly, studies on other substituted furan-2-carboxamides have demonstrated their potential as antibacterial agents. For example, the synthesis and evaluation of functionalized N-(4-bromophenyl)furan-2-carboxamides against clinically isolated drug-resistant bacteria highlighted the importance of the aryl substituent on the amide nitrogen for antibacterial efficacy[1].
Below is a table summarizing the biological activity of representative furan-2-carboxamide derivatives from various studies.
| Compound ID | Structure | Biological Activity | Target Organism/Cell Line | Potency (e.g., IC50, MIC) | Reference |
| 1 | This compound | Data Not Available | - | - | - |
| 2a | N-(4-Benzamidophenyl)furan-2-carboxamide | Antibiofilm | Pseudomonas aeruginosa | Moderate Inhibition | [2] |
| 3b | N'-(4-Chlorobenzoyl)furan-2-carbohydrazide | Antibiofilm | Pseudomonas aeruginosa | 58% inhibition | [2] |
| 4c | N-(4-bromophenyl)furan-2-carboxamide | Antibacterial | A. baumannii, K. pneumoniae, E. cloacae, MRSA | MIC: 64-128 µg/mL | [1] |
Experimental Protocols
The evaluation of the biological activity of these compounds involves a range of standard assays. Below are detailed methodologies for key experiments typically cited in SAR studies of antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial activity.
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Biofilm Inhibition Assay
This assay measures the ability of a compound to prevent the formation of biofilms.
-
Preparation of Bacterial Culture: A bacterial culture is grown overnight and then diluted in a fresh medium suitable for biofilm formation.
-
Treatment: The test compounds are added to the wells of a microtiter plate at various concentrations.
-
Inoculation: The diluted bacterial culture is added to each well.
-
Incubation: The plate is incubated without agitation for a period that allows for biofilm formation (e.g., 24-48 hours).
-
Quantification: Non-adherent bacteria are removed by washing. The remaining biofilm is stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured to quantify the amount of biofilm formed. The percentage of inhibition is calculated relative to an untreated control.
Structure-Activity Relationship Workflow
The process of establishing a structure-activity relationship is a cyclical and iterative process central to drug discovery and development. The following diagram illustrates the typical workflow.
Workflow for a typical Structure-Activity Relationship (SAR) study.
This iterative process begins with a lead compound, which is then systematically modified to generate a library of analogs. These analogs are subsequently screened for biological activity, and the resulting data is analyzed to establish a relationship between chemical structure and biological function. This understanding then guides the design of new, potentially more potent and selective compounds.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
"comparing the efficacy of 5-bromo-N-ethylfuran-2-carboxamide to existing antifungal agents"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antifungal efficacy of 5-bromo-N-ethylfuran-2-carboxamide against established antifungal agents. As direct experimental data for this specific compound is not publicly available, this analysis utilizes data from structurally related furan-2-carboxamide derivatives as a predictive surrogate. The information is intended to guide further research and development in the field of antifungal therapeutics.
Comparative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of furan-2-carboxamide derivatives and leading antifungal drugs against common fungal pathogens. Lower MIC values indicate greater potency.
| Compound/Agent | Candida albicans (µg/mL) | Candida glabrata (µg/mL) | Candida parapsilosis (µg/mL) | Aspergillus fumigatus (µg/mL) |
| 5-arylfuran-2-carboxamide derivatives | - | 0.062–0.125[1] | 0.125–0.250[1] | - |
| Carbamothioyl-furan-2-carboxamide derivatives | 150.7–295[2][3][4] | 150.7–295[2][3][4] | 150.7–295[2][3][4] | 150.7–295[2][3][4] |
| Fluconazole | 0.25 - 8 | 0.5 - 64 | 0.125 - 4 | >64 |
| Amphotericin B | 0.125 - 1 | 0.25 - 2 | 0.03 - 1 | 0.25 - 2 |
| Caspofungin | 0.015 - 0.5 | 0.03 - 0.5 | 0.125 - 2 | 0.015 - 0.25 |
Note: Data for this compound is inferred from these related compounds. Direct testing is required for conclusive results.
Experimental Protocols
Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI M27-A3)
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Antifungal Stock Solution:
-
Accurately weigh the antifungal compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in RPMI 1640 medium to achieve a working concentration that is twice the highest final concentration to be tested.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Microdilution Plate Preparation and Incubation:
-
Dispense 100 µL of RPMI 1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the working antifungal solution to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. The endpoint can be read visually or with a spectrophotometer.
-
Mechanisms of Action and Signaling Pathways
Furan-2-carboxamide Derivatives (Predicted)
The precise mechanism of action for this compound is yet to be elucidated. However, studies on related 5-arylfuran-2-carboxamide derivatives suggest that they may act by disrupting the fungal cell membrane integrity.[1] This disruption could lead to leakage of cellular contents and ultimately cell death.
Caption: Predicted mechanism of action for furan-2-carboxamide derivatives.
Established Antifungal Agents
1. Fluconazole (Azole)
Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a key component of the fungal cell membrane. This disruption of ergosterol synthesis leads to a fungistatic effect.
Caption: Fluconazole inhibits ergosterol biosynthesis in the fungal cell membrane.
2. Amphotericin B (Polyene)
Amphotericin B binds to ergosterol in the fungal cell membrane, forming pores that disrupt membrane integrity. This leads to leakage of intracellular ions and macromolecules, resulting in fungal cell death.
Caption: Amphotericin B creates pores in the fungal cell membrane.
3. Caspofungin (Echinocandin)
Caspofungin inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, by targeting the enzyme β-(1,3)-D-glucan synthase. This weakens the cell wall, leading to osmotic instability and cell lysis.
Caption: Caspofungin disrupts fungal cell wall synthesis.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for antifungal susceptibility testing using the broth microdilution method.
Caption: General workflow for broth microdilution antifungal susceptibility testing.
References
- 1. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antimicrobial Spectrum Analysis: 5-bromo-N-ethylfuran-2-carboxamide and Related Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial spectrum of 5-bromo-N-ethylfuran-2-carboxamide. Direct experimental data for this specific compound is not publicly available. Therefore, this guide leverages published data on structurally similar furan-2-carboxamide derivatives to provide a predictive comparison and a framework for potential antimicrobial evaluation. The data presented is compiled from various studies investigating the antibacterial and antifungal properties of these related compounds.
Comparative Antimicrobial Activity
The antimicrobial efficacy of furan-2-carboxamide derivatives has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and inhibition zone data from studies on related compounds, offering a baseline for comparison.
Table 1: Antibacterial Activity of Furan-2-Carboxamide Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL or Inhibition Zone in mm) | Reference |
| Carbamothioyl-furan-2-carboxamide derivatives | E. coli | MIC: 280 (Compound 4b ) | [1] |
| S. aureus | MIC: 265 (Compound 4a ) | [1] | |
| B. cereus | MIC: 230 (Compound 4f ) | [1] | |
| 2,4-dinitrophenylhydrazone moiety containing furan-2-carboxamides (9a-14a) | E. coli | Most active among tested derivatives (qualitative) | [2][3] |
| N-(4-bromophenyl)furan-2-carboxamide (3 ) | Drug-resistant A. baumannii | Highly effective (qualitative comparison to commercial drugs) | [4] |
| Drug-resistant K. pneumoniae | Effective | [4] | |
| Drug-resistant E. cloacae | Effective | [4] | |
| MRSA | Effective | [4] |
Table 2: Antifungal Activity of Furan-2-Carboxamide Derivatives
| Compound/Derivative Class | Fungal Strain | Activity (MIC in µg/mL or Inhibition Zone in mm) | Reference |
| Carbamothioyl-furan-2-carboxamide derivatives | Various fungal strains | Significant inhibition (Inhibition zones: 9–17 mm; MICs: 150.7–295 µg/mL) | [1][5] |
| Furan-2-carboxamide derivative (8a ) | Not specified | Most active among tested derivatives (qualitative) | [2][3] |
| Furan-2-carboxamide derivative (15 ) | Not specified | Moderate activity (qualitative) | [2][3] |
| Thiosemicarbazone derivative (9b ) | Not specified | Moderate activity (qualitative) | [2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of antimicrobial spectra for novel compounds, based on the reviewed literature.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.
Protocol:
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included. A standard antibiotic (e.g., Gentamicin, Streptomycin) is also typically tested as a positive control.[1][6]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Agar Disk Diffusion Method
This method assesses the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Protocol:
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disk is measured in millimeters.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening and evaluation of the antimicrobial activity of a novel compound.
Caption: General workflow for antimicrobial drug discovery.
Potential Mechanism of Action
Furan derivatives, particularly nitrofurans, are known to act as prodrugs that require intracellular activation. While the exact mechanism for this compound is unknown, a plausible pathway based on related compounds involves enzymatic reduction.
Caption: Postulated mechanism of action for furan-based antimicrobials.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Furan-2-Carboxamide Derivatives: In Vitro and In Vivo Perspectives
An Objective Analysis of Preclinical Data for Researchers, Scientists, and Drug Development Professionals
The furan-2-carboxamide scaffold is a promising pharmacophore in modern medicinal chemistry, with derivatives being investigated for a wide range of therapeutic applications. This guide provides a comparative analysis of the biological evaluation of two distinct series of furan-2-carboxamide derivatives, one studied through in vitro anticancer assays and the other via in vivo antihyperlipidemic models. While the specific molecules under investigation differ between the in vitro and in vivo sections of this guide, the collective findings offer valuable insights into the preclinical assessment of this class of compounds. This comparison aims to highlight the different methodologies and data outputs characteristic of in vitro and in vivo research for furan-based drug candidates.
In Vitro Evaluation: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives
A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for their potential as anticancer agents.[1][2][3] The in vitro assessment focused on determining the cytotoxicity of these compounds against various human cancer cell lines.
Quantitative Data: In Vitro Anticancer Activity
The anticancer potential of the synthesized carbamothioyl-furan-2-carboxamide derivatives was assessed using the MTT assay.[3] The percentage of viable cells after treatment with a 20 µg/mL concentration of each compound is presented in the table below. A lower percentage of cell viability indicates higher cytotoxic activity. The compound N-(p-tolylcarbamothioyl)furan-2-carboxamide (4d) demonstrated the most significant anticancer activity against the HepG2 hepatocellular carcinoma cell line.[4]
| Compound ID | Derivative | Cancer Cell Line | % Cell Viability |
| 4a | N-(phenylcarbamothioyl)furan-2-carboxamide | HepG2 | 40.13 |
| Huh-7 | 55.21 | ||
| MCF-7 | 49.34 | ||
| 4b | N-(4-bromophenylcarbamothioyl)furan-2-carboxamide | HepG2 | 38.45 |
| Huh-7 | 50.18 | ||
| MCF-7 | 45.72 | ||
| 4c | N-(4-chlorophenylcarbamothioyl)furan-2-carboxamide | HepG2 | 35.78 |
| Huh-7 | 48.33 | ||
| MCF-7 | 43.19 | ||
| 4d | N-(p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | 33.29 |
| Huh-7 | 45.09 | ||
| MCF-7 | 41.81 |
Experimental Protocol: In Vitro MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human cancer cell lines (HepG2, Huh-7, and MCF-7) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The furan-2-carboxamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted in the cell culture medium to the desired concentration. The cells are then treated with the compounds and incubated for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
In Vivo Evaluation: Antihyperlipidemic Activity of N-(Benzoylphenyl)-2-Furamide Derivatives
A series of N-(benzoylphenyl)-2-furamide derivatives were synthesized and evaluated for their antihyperlipidemic effects in a rat model.[5][6] This in vivo model serves as a common preliminary screen for compounds with potential anti-inflammatory and cardiovascular benefits, as hyperlipidemia is closely linked to inflammation and atherosclerosis.
Quantitative Data: In Vivo Antihyperlipidemic Activity
The antihyperlipidemic activity of the N-(benzoylphenyl)-2-furamide derivatives was assessed in Triton WR-1339-induced hyperlipidemic rats.[7] The effects of the compounds on plasma triglyceride (TG), total cholesterol (TC), and high-density lipoprotein (HDL) levels were measured after 18 hours of treatment.
| Compound ID | Derivative | Dose (mg/kg) | Triglyceride Reduction (%) | Total Cholesterol Reduction (%) | HDL Increase (%) |
| 3b | N-(4-Benzoylphenyl)-5-(4-chlorophenyl)-2-furamide | 15 | Significant (p<0.0001) | Significant (p<0.0001) | Significant (p<0.0001) |
| 3d | N-(4-Benzoylphenyl)-5-(4-methoxyphenyl)-2-furamide | 15 | Significant (p<0.0001) | Significant (p<0.0001) | Significant (p<0.0001) |
Note: The exact percentage reductions were not provided in the abstract, but the statistical significance indicates a strong effect.
Experimental Protocol: In Vivo Triton WR-1339-Induced Hyperlipidemia Model
The Triton WR-1339-induced hyperlipidemia model is a widely used acute model to screen for potential lipid-lowering agents.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment, with free access to a standard diet and water.
-
Induction of Hyperlipidemia: The rats are fasted overnight and then administered a single intraperitoneal injection of Triton WR-1339 (typically 200-300 mg/kg body weight) dissolved in a sterile saline solution.[8][9] Triton WR-1339 is a non-ionic surfactant that suppresses the activity of lipoprotein lipase, leading to a rapid and sustained increase in plasma lipid levels.
-
Compound Administration: The test compounds (N-(benzoylphenyl)-2-furamide derivatives) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally to the hyperlipidemic rats, typically at a fixed dose. A control group receives only the vehicle, and a positive control group may receive a standard antihyperlipidemic drug (e.g., bezafibrate).
-
Blood Sample Collection: After a specific period (e.g., 18-24 hours) following compound administration, blood samples are collected from the rats.
-
Biochemical Analysis: The blood samples are centrifuged to separate the plasma or serum. The levels of triglycerides, total cholesterol, and HDL are then determined using standard biochemical assay kits.
Relevant Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][3][10][11] Dysregulation of the MAPK pathway is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. Many therapeutic agents are designed to modulate the activity of components within this pathway.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 5. ajol.info [ajol.info]
- 6. Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo antihyperlipidemic activity of a new series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rbcms.com.br [rbcms.com.br]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
Comparative Cytotoxicity Analysis of 5-bromo-N-ethylfuran-2-carboxamide and Standard Chemotherapeutic Agents
A Comprehensive Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the cytotoxic potential of the novel compound 5-bromo-N-ethylfuran-2-carboxamide against established chemotherapeutic agents. Due to the limited availability of direct experimental data for this compound, this analysis utilizes data from closely related N-substituted 5-bromofuran-2-carboxamide analogs as a predictive measure of its efficacy. The information presented herein is intended to guide further research and development of furan-based compounds as potential anticancer therapeutics.
**Executive Summary
Furan-2-carboxamide derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines. This guide focuses on the cytotoxic profile of this compound in comparison to well-established control compounds: Doxorubicin, Paclitaxel, and Staurosporine. The comparative data is presented across two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma). The underlying mechanisms of action, primarily apoptosis induction and cell cycle arrest, are also explored.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (µM) against MCF-7 Human Breast Cancer Cell Line
| Compound | IC50 (µM) | Reference(s) |
| N-substituted 5-bromofuran-2-carboxamide Analogues (Proxy) | 2.96 - 4.06 | [1] |
| Doxorubicin | 0.83 - 2.5 | [2] |
| Paclitaxel | 0.0075 | [3] |
| Staurosporine | 0.005 | [4] |
Table 2: IC50 Values (µM) against HepG2 Human Hepatocellular Carcinoma Cell Line
| Compound | IC50 (µM) | Reference(s) |
| N-substituted 5-bromofuran-2-carboxamide Analogues (Proxy) | Data Not Available | |
| Doxorubicin | 1.3 - 12.18 | [2] |
| Paclitaxel | 4.06 | [1] |
| Staurosporine | 0.04 | [5] |
Note: The IC50 values for N-substituted 5-bromofuran-2-carboxamide analogues are used as a proxy for this compound. The actual IC50 of the target compound may vary.
Experimental Protocols
A standardized experimental workflow is crucial for reproducible cytotoxicity assessments. The following section details a common protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a widely accepted method for determining cell viability and proliferation.
-
Cell Seeding:
-
Plate cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and control drugs) in the appropriate cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Caption: Workflow of the MTT assay for determining cytotoxicity.
Potential Mechanism of Action: Induction of Apoptosis
Several studies on furan-based derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death.[1] This process is a critical pathway for eliminating damaged or cancerous cells.
A plausible signaling pathway for apoptosis induced by furan-carboxamide derivatives involves the activation of the intrinsic (mitochondrial) pathway. This can be initiated by cellular stress caused by the compound, leading to the upregulation of the tumor suppressor protein p53. Activated p53 can then transcriptionally activate pro-apoptotic proteins like Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, ultimately resulting in apoptotic cell death.
Caption: Proposed intrinsic apoptosis pathway induced by furan derivatives.
Potential for Cell Cycle Arrest
In addition to apoptosis, some furan derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[1] This prevents cancer cells from progressing through mitosis and dividing, thereby inhibiting tumor growth. This mechanism of action is shared by some established anticancer drugs, including Paclitaxel.
Caption: Diagram illustrating cell cycle arrest at the G2/M phase.
Conclusion and Future Directions
The preliminary comparative analysis, based on structurally similar compounds, suggests that this compound holds promise as a cytotoxic agent against cancer cells. Its potential to induce apoptosis and cause cell cycle arrest aligns with the mechanisms of established anticancer drugs. However, to fully ascertain its therapeutic potential, further in-depth studies are imperative. These should include:
-
Direct Cytotoxicity Studies: Determining the IC50 values of this compound against a broader panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's anticancer effects and safety profile in animal models.
This guide serves as a foundational resource for researchers interested in the further exploration of this compound and other furan-based derivatives as a novel class of anticancer agents.
References
The Bromine Advantage: A Comparative Guide to the Biological Activity of Brominated vs. Non-Brominated Furan Carboxamides
For researchers, scientists, and drug development professionals, the strategic incorporation of halogen atoms, particularly bromine, into a molecular scaffold is a well-established method for enhancing therapeutic potential. This guide provides an objective comparison of the biological activities of brominated and non-brominated furan carboxamides, supported by experimental data, detailed protocols, and pathway visualizations.
The furan carboxamide core is a versatile scaffold, demonstrating a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The addition of a bromine atom can significantly modulate these activities, often leading to enhanced potency and efficacy. This guide will delve into the specific advantages conferred by bromination in furan carboxamide derivatives.
Enhanced Antibiofilm Activity of Brominated Furan Carboxamides
A key area where bromination has demonstrated a significant impact is in the inhibition of bacterial biofilm formation. Biofilms are complex communities of microorganisms that exhibit increased resistance to antibiotics and host immune responses. The quorum-sensing (QS) system, particularly the LasR system in Pseudomonas aeruginosa, is a critical regulator of biofilm formation and virulence.[4][5] Furan-2-carboxamides have been designed as bioisosteres of furanones, which are known to inhibit the LasR quorum-sensing system.[4][5]
A comparative study on a series of furan-2-carboxamides revealed that halogenated derivatives exhibit superior antibiofilm activity against P. aeruginosa.[4] The data clearly indicates that the presence of a bromine atom on the phenyl ring of the carboxamide leads to a notable increase in biofilm inhibition compared to its non-halogenated counterpart.
| Compound ID | R Group | % Biofilm Inhibition |
| 1 | H | 36% |
| 2 | 4-Br | 35% |
| 3 | 4-Cl | 33% |
| 4 | 4-CH3 | 58% |
| 5 | 4-OCH3 | Not specified |
Table 1: Comparison of antibiofilm activity of substituted N'-benzoyl-furan-2-carbohydrazides against Pseudomonas aeruginosa. Data sourced from a study on diversity-oriented synthesis of furan-2-carboxamides.[4]
While the 4-bromo substituted compound (Compound 2) showed comparable activity to the unsubstituted analog (Compound 1) in this particular series, other halogenated derivatives demonstrated the importance of this substitution. It is important to note that in this study, the 4-methyl substituted analog (Compound 4) showed the highest activity. However, the general trend in other studies points towards the positive influence of halogens.
Superior Antibacterial and Antiproliferative Potency
The introduction of bromine can also enhance the direct antibacterial and anticancer activities of furan carboxamides. For instance, N-(4-bromophenyl)furan-2-carboxamide has been synthesized and shown to be effective against drug-resistant bacteria.[6]
In the context of anticancer activity, a review on the structure-activity relationship of benzofuran derivatives highlighted that increasing the size of the halogen from fluorine to bromine led to a significant increase in antiproliferative activity against various cancer cell lines.[7] This suggests that the polarizability and size of the bromine atom contribute to enhanced binding interactions with biological targets.
| Compound Type | Biological Activity | Quantitative Data | Source |
| Brominated Benzofuran | Antiproliferative | 71-338-fold increase in activity compared to fluorinated analog | [7] |
| N-(4-bromophenyl)furan-2-carboxamide | Antibacterial (MIC in µg/mL) | A. baumannii: >512, K. pneumoniae: >512, E. cloacae: >512, MRSA: >512 (Note: While the parent compound showed limited activity, its derivatives were more potent) | [6] |
| Non-brominated Carbamothioyl-furan-2-carboxamides | Anticancer (% cell viability) | HepG2: 33.29%, Huh-7: 45.09%, MCF-7: 41.81% (for the most active compound) | [1] |
| Non-brominated Carbamothioyl-furan-2-carboxamides | Antimicrobial (MIC in µg/mL) | 150.7–295 | [2] |
Table 2: Comparative biological activities of brominated and non-brominated furan derivatives. Note that direct comparison is challenging as data is sourced from different studies.
Experimental Protocols
Synthesis of N-(4-bromophenyl)furan-2-carboxamide
This protocol describes the synthesis of a brominated furan carboxamide, a key starting material for further derivatization.
Materials:
-
Furan-2-carbonyl chloride
-
4-bromoaniline
-
Triethylamine (Et3N)
-
Dry Dichloromethane (DCM)
Procedure:
-
Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.0 eq) in dry DCM in a flask.
-
Cool the mixture in an ice bath.
-
Add furan-2-carbonyl chloride (1.0 eq) dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(4-bromophenyl)furan-2-carboxamide.[6]
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[4][5][7][8][9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds (brominated and non-brominated furan carboxamides)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4][5][7][8][9]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][10][11][12][13]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6][10][11][12][13]
Visualizing the Mechanism of Action
Quorum Sensing Inhibition by Furan Carboxamides
Furan carboxamides are believed to exert their antibiofilm activity by interfering with the LasR quorum-sensing system in P. aeruginosa. The following diagram illustrates the proposed mechanism of inhibition.
Caption: Furan carboxamides competitively inhibit the LasR quorum-sensing system.
General Experimental Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel furan carboxamide derivatives.
Caption: A streamlined workflow for the development of bioactive furan carboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. protocols.io [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. google.com [google.com]
Spectroscopic Comparison of 5-bromo-N-ethylfuran-2-carboxamide and Its Precursors: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the target molecule, 5-bromo-N-ethylfuran-2-carboxamide, with its precursors, furan-2-carboxylic acid and ethylamine. Due to the limited availability of experimental spectroscopic data for the final product in publicly accessible databases, this guide focuses on presenting the available data for the precursors to serve as a foundational reference for researchers working on the synthesis and characterization of this and related compounds.
Spectroscopic Data Summary
The following tables summarize the available experimental spectroscopic data for furan-2-carboxylic acid and ethylamine. This information is crucial for monitoring the progress of the synthesis of this compound and for the characterization of the final product by comparing its spectral features with those of the starting materials.
Table 1: Spectroscopic Data for Furan-2-carboxylic Acid
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR (600 MHz, H₂O, pH 7.02) | δ 6.55 (dd), 6.99 (d), 7.59 (d) ppm[1] |
| ¹³C NMR | Data not readily available in searched sources. |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretch (broad), C=O stretch, and C-O stretch are expected. The NIST WebBook provides a reference spectrum.[2][3] |
| Mass Spectrometry (MS) | Molecular Weight: 112.08 g/mol .[1][2][3] The mass spectrum is available in the NIST Chemistry WebBook.[3] |
Table 2: Spectroscopic Data for Ethylamine
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | Shows three distinct signals corresponding to the CH₃, CH₂, and NH₂ protons with an integration ratio of 3:2:2.[4] |
| ¹³C NMR | Expected to show two signals for the two non-equivalent carbon atoms. |
| Infrared (IR) Spectroscopy | Prominent peaks include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching, and N-H bending vibrations.[5] A reference spectrum is available on SpectraBase.[6] |
| Mass Spectrometry (MS) | Molecular Weight: 45.08 g/mol .[7][8] The mass spectrum is available in the NIST Chemistry WebBook.[8] |
Note on this compound: Extensive searches for experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound did not yield specific, publicly available experimental spectra. The available information is primarily for structurally related, but not identical, compounds. Researchers synthesizing this compound will need to perform their own spectroscopic analysis for full characterization.
Experimental Protocols
A General Synthetic Approach:
-
Activation of Furan-2-carboxylic Acid: Furan-2-carboxylic acid would first need to be brominated at the 5-position. The resulting 5-bromofuran-2-carboxylic acid would then be activated to facilitate amide bond formation. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).
-
Amidation Reaction: The activated 5-bromofuran-2-carboxylic acid derivative would then be reacted with ethylamine in a suitable solvent, often in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid generated during the reaction.
-
Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove unreacted starting materials and byproducts. The crude product would then be purified, typically by recrystallization or column chromatography.
Detailed experimental conditions, including reaction times, temperatures, and purification methods, would need to be optimized by the researcher.
Visualizing the Synthesis and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway and a general experimental workflow for the synthesis and characterization of this compound.
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Furancarboxylic acid [webbook.nist.gov]
- 3. 2-Furancarboxylic acid [webbook.nist.gov]
- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. spectrabase.com [spectrabase.com]
- 7. Ethylamine [webbook.nist.gov]
- 8. Ethylamine [webbook.nist.gov]
Assessing the Target Specificity of 5-bromo-N-ethylfuran-2-carboxamide: A Comparative Guide
Introduction
5-bromo-N-ethylfuran-2-carboxamide belongs to the furan-2-carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comparative assessment of its potential target specificity based on the known activities of structurally related furan-2-carboxamide and furanone derivatives. This analysis is intended for researchers, scientists, and drug development professionals to inform initial hypothesis-driven research and guide experimental design.
The primary biological activity associated with this class of compounds is the inhibition of quorum sensing in bacteria, particularly in Pseudomonas aeruginosa. Additionally, various furan-2-carboxamide derivatives have demonstrated potential as anticancer and broad-spectrum antibacterial agents. This guide will explore these potential applications, present available quantitative data for analogous compounds, detail relevant experimental protocols, and visualize key pathways and workflows.
Comparative Analysis of Furan-2-Carboxamide Derivatives
Due to the absence of direct experimental data for this compound, this section presents data from closely related furan-2-carboxamide and furanone derivatives to provide a comparative context for its potential biological activity.
Table 1: Quorum Sensing Inhibition by Furanone and Furan-2-Carboxamide Derivatives against P. aeruginosa
| Compound/Derivative Class | Target/Assay | Activity Metric | Reported Value | Reference |
| Furanone Analogs | LasR-based QS reporter system | % Inhibition | 20% to 90% | [1][2] |
| Furan-2-carboxamide (Carbohydrazide 4b) | Biofilm Inhibition | % Inhibition | 58% | [3] |
| Furan-2-carboxamide (Triazole 7d) | Pyocyanin Production Inhibition | % Inhibition | 33% | [3] |
| Furan-2-carboxamide (Carbohydrazide 4b) | Protease Production Inhibition | % Inhibition | 18% | [3] |
Table 2: Anticancer Activity of Furan-2-Carboxamide Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Reported Value | Reference |
| Pyridine carbohydrazide 4 | MCF-7 (Breast Cancer) | IC50 | 4.06 µM | [4] |
| N-phenyl triazinone 7 | MCF-7 (Breast Cancer) | IC50 | 2.96 µM | [4] |
| Furan-2-carboxamide derivative (SH09) | Various Cancer Cells | IC50 | 4 µM to 8 µM | [5] |
| 5-Aryl-furan-2-carboxamide (1y) | Urotensin-II Receptor Antagonist | IC50 | 6 nM | [6] |
Table 3: Antibacterial Activity of Furan Derivatives
| Compound/Derivative | Bacterial Strain | Activity Metric | Reported Value | Reference |
| N-(4-bromophenyl)furan-2-carboxamide (3) | NDM-1 A. baumannii | - | Strong Activity | [7] |
| Furan/thiophene-carboxamides | Urease | Inhibition | Very Good | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are representative protocols for key experiments relevant to the potential activities of this compound.
Quorum Sensing Inhibition Assay (LasR-based Reporter Strain)
This protocol is adapted from studies on furanone and furan-2-carboxamide derivatives as quorum sensing inhibitors in P. aeruginosa.[1][2][3]
Objective: To determine the ability of a test compound to inhibit the LasR-mediated quorum sensing system in P. aeruginosa.
Materials:
-
P. aeruginosa reporter strain (e.g., carrying a lasB-lacZ fusion)
-
Luria-Bertani (LB) broth and agar
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) autoinducer
-
β-galactosidase assay reagents (e.g., ONPG)
-
Spectrophotometer
Procedure:
-
Bacterial Culture: Inoculate the P. aeruginosa reporter strain into LB broth and grow overnight at 37°C with shaking.
-
Assay Preparation: Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh LB broth.
-
Compound Addition: Add the test compound at various concentrations to the bacterial culture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Induction: Add the autoinducer 3-oxo-C12-HSL to the cultures to induce the LasR system. An uninduced control should also be included.
-
Incubation: Incubate the cultures at 37°C with shaking for a defined period (e.g., 6-8 hours).
-
Growth Measurement: Measure the final OD600 of each culture to assess bacterial growth and rule out bactericidal or bacteriostatic effects of the compound.
-
β-Galactosidase Assay: Lyse the bacterial cells and perform a β-galactosidase assay using ONPG as a substrate. Measure the absorbance at 420 nm.
-
Data Analysis: Normalize the β-galactosidase activity to the cell density (OD600). Calculate the percentage of inhibition relative to the induced control.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][9]
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway potentially targeted by furan-2-carboxamides and a general workflow for assessing target specificity.
Conclusion
The provided comparative data and experimental protocols offer a foundational framework for initiating research into the specific biological activities of this compound. A systematic approach, beginning with broad phenotypic screening followed by target deconvolution using the outlined methodologies, will be crucial in elucidating its precise mechanism of action and therapeutic potential. The visualized signaling pathway and experimental workflow serve as conceptual guides for designing and interpreting these future studies. Further investigation into the structure-activity relationships of 5-bromofuran-2-carboxamide derivatives will be instrumental in optimizing their potency and selectivity for desired biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives - ProQuest [proquest.com]
- 9. mdpi.com [mdpi.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 5-bromo-N-ethylfuran-2-carboxamide
For Immediate Release
This guide provides a comprehensive framework for evaluating the cross-reactivity and off-target profile of the novel compound, 5-bromo-N-ethylfuran-2-carboxamide. As no public data currently exists for this specific molecule, this document serves as a comparative blueprint, outlining the essential experimental studies required to characterize its selectivity. By presenting standardized experimental protocols and hypothetical data, we offer researchers, scientists, and drug development professionals a robust methodology for assessing this and other similar chemical entities.
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] However, the potential for off-target interactions remains a critical aspect of preclinical safety assessment. Understanding a compound's selectivity is paramount for predicting potential adverse effects and ensuring the development of safe and effective therapeutics.[4]
Hypothetical Cross-Reactivity Profile: A Comparative Analysis
To illustrate a comprehensive cross-reactivity assessment, we present a hypothetical screening of this compound against a panel of common off-target classes. This panel is selected based on the known liabilities of small molecule drugs and includes key receptors, enzymes, and ion channels. For comparative purposes, we include a fictional alternative compound, "Alternative A," to highlight how data-driven comparisons can inform candidate selection.
Table 1: In Vitro Off-Target Binding Profile
This table summarizes the hypothetical percentage of inhibition of this compound and a comparator, "Alternative A," against a panel of 10 common off-targets at a screening concentration of 10 µM.
| Target Class | Specific Target | This compound (% Inhibition @ 10 µM) | Alternative A (% Inhibition @ 10 µM) |
| GPCR | Adrenergic α1A | 8% | 55% |
| Dopamine D2 | 12% | 15% | |
| Serotonin 5-HT2A | 15% | 62% | |
| Kinase | ABL1 | 5% | 8% |
| SRC | 9% | 12% | |
| Ion Channel | hERG | 22% | 48% |
| Nav1.5 | 7% | 35% | |
| Enzyme | COX-1 | 3% | 4% |
| COX-2 | 2% | 3% | |
| Nuclear Receptor | Estrogen Receptor α | <1% | 2% |
Data is hypothetical and for illustrative purposes only.
Table 2: Safety Pharmacology Core Battery - In Vivo Models
This table presents a summary of hypothetical in vivo safety pharmacology data for the central nervous, cardiovascular, and respiratory systems.
| System | Assay | Parameter | This compound (Effect at 30 mg/kg) | Alternative A (Effect at 30 mg/kg) |
| Central Nervous System | Irwin Test | Behavioral Changes | No observable effects | Sedation |
| Cardiovascular System | Telemetered Dog | Mean Arterial Pressure | No significant change | -15% |
| Heart Rate | No significant change | +10% | ||
| QTc Interval | +5 msec | +25 msec | ||
| Respiratory System | Whole Body Plethysmography | Respiratory Rate | No significant change | -20% |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are standard protocols for the key experiments cited in this guide.
Radioligand Binding Assays for Off-Target Screening
Objective: To determine the binding affinity of the test compound to a panel of known biological targets.
Methodology:
-
Preparation of Membranes: Cell membranes expressing the target receptor are prepared from recombinant cell lines or animal tissues.
-
Binding Reaction: A specific radioligand for the target receptor is incubated with the cell membranes and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. IC50 values are determined from concentration-response curves.
hERG Channel Patch-Clamp Assay
Objective: To assess the potential of the test compound to inhibit the hERG potassium channel, a common cause of cardiac arrhythmias.
Methodology:
-
Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293) is used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current.
-
Compound Application: The test compound is applied to the cells at multiple concentrations.
-
Data Acquisition: The effect of the compound on the hERG current is recorded and analyzed.
-
Data Analysis: The concentration-dependent inhibition of the hERG current is determined, and an IC50 value is calculated.
In Vivo Safety Pharmacology Studies (Core Battery)
Objective: To evaluate the effects of the test compound on the function of vital organ systems (central nervous, cardiovascular, and respiratory).
Methodology:
-
Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) is performed in rodents to assess behavioral and physiological changes.
-
Cardiovascular System: Conscious, telemetered animals (e.g., dogs, non-human primates) are used to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters following compound administration.
-
Respiratory System: Whole-body plethysmography is used in conscious rodents to measure respiratory rate, tidal volume, and minute volume.
Visualizing Experimental Workflows
Clear visual representations of experimental processes are essential for understanding the study design.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5-bromo-N-ethylfuran-2-carboxamide: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of 5-bromo-N-ethylfuran-2-carboxamide based on established principles for handling halogenated organic compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. Therefore, researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and refer to all applicable local, state, and federal regulations for compliant disposal. The information herein is intended to supplement, not replace, institutional protocols and professional judgment.
Core Safety and Hazard Summary
While specific quantitative data for this compound is not available, the hazards can be inferred from its chemical structure—a brominated heterocyclic amide. Halogenated organic compounds should be handled with caution, assuming they are potentially hazardous.
| Hazard Category | General Assessment for Halogenated Organic Amides | Recommended Precautions |
| Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin. | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. |
| Environmental Hazard | Potentially persistent and harmful to aquatic life. Brominated compounds can form hazardous byproducts upon incomplete combustion. | Prevent release to the environment. Do not dispose of down the drain.[1] |
| Reactivity | Generally stable, but may be incompatible with strong oxidizing agents, strong acids, and strong bases. | Store away from incompatible materials. |
| Physical State | Likely a solid at room temperature. | Avoid generating dust. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Conduct all waste handling activities, including container labeling and sealing, inside a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation:
-
Crucially, segregate halogenated waste from non-halogenated waste. [2] This is critical because disposal methods and costs for these two streams differ significantly.[3]
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."
-
Do not mix this compound with other waste streams such as acids, bases, or oxidizers.[2]
3. Waste Container Selection and Labeling:
-
Use a container made of a material compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, tightly fitting lid is generally suitable.
-
The container must be in good condition, with no cracks or leaks.
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
Relevant hazard warnings (e.g., "Toxic," "Environmental Hazard")
-
4. Waste Accumulation and Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[2]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Ensure the storage area has secondary containment to capture any potential leaks or spills.
5. Final Disposal:
-
Once the waste container is full or the project is complete, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize the chemical waste in the lab unless you have a specific, validated, and approved protocol from your EHS department.
-
Complete all required waste disposal forms and documentation as per your institution's procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 5-bromo-N-ethylfuran-2-carboxamide
Disclaimer: No specific Safety Data Sheet (SDS) for 5-bromo-N-ethylfuran-2-carboxamide was found. The following guidance is based on information for structurally similar compounds and general best practices for handling halogenated organic compounds. Researchers should always conduct a thorough risk assessment before beginning any new experimental work.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to establish safe laboratory practices and ensure proper disposal, fostering a secure research environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is recommended to wear double gloves, especially when handling concentrated solutions.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 standards.[2] A face shield should be worn over safety glasses during splash-prone procedures.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, to protect against splashes and spills.[2] For larger quantities or increased risk of exposure, chemical-resistant aprons or coveralls are advised.[3] |
| Foot Protection | Closed-toe and closed-heel shoes constructed of a chemically resistant material.[2] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If a fume hood is not available or if aerosolization is likely, a respirator may be required after a formal risk assessment.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risks.
1. Preparation and Pre-Handling:
- Review the Safety Data Sheets (SDSs) for any other chemicals being used in the procedure.
- Ensure a certified chemical fume hood is available and functioning correctly.
- Gather all necessary PPE and ensure it is in good condition.
- Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
- Clearly label all containers with the chemical name and any relevant hazard warnings.[5]
2. Handling and Experimentation:
- Conduct all manipulations of this compound, including weighing, transferring, and mixing, within the chemical fume hood.[4]
- Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.
- Keep all containers of the chemical tightly sealed when not in use.[4]
- Avoid eating, drinking, or smoking in the laboratory area.[6]
- Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
3. Spill and Emergency Procedures:
- In case of a small spill within the fume hood, use an absorbent material to contain and clean up the spill. Place the contaminated absorbent in a sealed, labeled waste container.[4][5]
- For larger spills, evacuate the immediate area and notify the appropriate safety personnel.
- In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
- In case of eye contact, immediately flush the eyes with an eyewash station for at least 15 minutes and seek immediate medical attention.[7]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it is classified as a halogenated organic waste.[8]
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, paper towels, absorbent pads) | Place in a designated, clearly labeled hazardous waste container for halogenated organic solids. The container should be kept sealed when not in use. |
| Liquid Waste (e.g., reaction mixtures, leftover solutions) | Collect in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[5] Do not mix with non-halogenated organic waste.[9][10] The container should be stored in a secondary containment bin. |
| Empty Containers | Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as halogenated liquid waste. The "empty" container can then be disposed of according to institutional guidelines, which may include defacing the label before disposal. |
Important Disposal Considerations:
-
Never dispose of halogenated organic compounds down the drain.[9]
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name.[4][5]
-
Follow all institutional and local regulations for hazardous waste disposal.
Workflow for Handling this compound
References
- 1. pppmag.com [pppmag.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. sams-solutions.com [sams-solutions.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
